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  • Product: 2-(3-Bromopropyl)-1,2-oxazinane
  • CAS: 1357354-19-8

Core Science & Biosynthesis

Foundational

Chemical Stability Profiling of 2-(3-Bromopropyl)-1,2-oxazinane in Aqueous Solutions

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The compound 2-(3-Bromopropyl)-1,2-oxazinane is a bifunctional aliphatic heterocycle featuring a cyclic nitrogen-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The compound 2-(3-Bromopropyl)-1,2-oxazinane is a bifunctional aliphatic heterocycle featuring a cyclic nitrogen-oxygen (N–O) core and a highly reactive primary alkyl bromide appendage. While it serves as a powerful synthetic intermediate for constructing complex chiral amino alcohols and functionalized nitrogen heterocycles, its handling in aqueous media presents significant analytical challenges.

As a Senior Application Scientist, I frequently observe researchers misattributing the rapid degradation of haloalkylamines in neutral buffers to simple solvent hydrolysis. In reality, the dominant mechanism is an entropy-driven intramolecular quaternization. This whitepaper dissects the mechanistic causality behind the aqueous instability of 2-(3-Bromopropyl)-1,2-oxazinane, provides predictive kinetic data, and outlines a self-validating experimental protocol to ensure absolute data integrity during stability profiling.

Structural Analysis & Reactivity Hotspots

To understand the macroscopic stability of 2-(3-Bromopropyl)-1,2-oxazinane, we must first isolate its structural vulnerabilities:

  • The 1,2-Oxazinane Core (N–O Bond): The adjacent electronegative oxygen atom exerts an inductive withdrawal and an α -effect on the nitrogen. This lowers the pKa​ of the conjugate acid to approximately 5.0–6.0 (compared to ~11 for standard piperidines). Consequently, at physiological pH (7.4), the nitrogen exists predominantly as a highly nucleophilic free base. However, the N–O bond itself is remarkably robust against aqueous hydrolysis and typically requires transition-metal catalysis (e.g., Mo(CO)6​ ) for reductive cleavage .

  • The 3-Bromopropyl Appendage: Primary alkyl bromides are classic electrophiles. In aqueous solutions, the carbon-bromine bond is susceptible to nucleophilic attack. The rate and nature of this attack are entirely dictated by the pH of the microenvironment .

Mechanistic Pathways of Aqueous Degradation

The degradation of 2-(3-Bromopropyl)-1,2-oxazinane is not a monolithic process; it is a kinetic competition between intermolecular solvent attack and intramolecular rearrangement.

Pathway A: Intramolecular 5-exo-tet Cyclization (Dominant at pH > 7)

When the nitrogen atom is deprotonated, its lone pair is free to act as a nucleophile. Because the electrophilic carbon attached to the bromide is exactly three carbons away, the molecule undergoes a rapid, entropy-favored 5-exo-tet cyclization . The effective molarity of the tethered nucleophile is orders of magnitude higher than the surrounding water molecules. This proximity effect results in the rapid formation of a bicyclic quaternary ammonium salt: 2-oxa-1-azoniabicyclo[4.3.0]nonane bromide .

Pathway B: Intermolecular SN​2 Hydrolysis (Dominant at pH < 5)

If the solution is acidic, the nitrogen lone pair is protonated, neutralizing its nucleophilicity and completely shutting down Pathway A. Under these conditions, the compound degrades via a traditional, slow intermolecular SN​2 mechanism, where water or hydroxide ions attack the terminal carbon to displace the bromide, yielding 3-(1,2-oxazinan-2-yl)propan-1-ol .

Pathways Parent 2-(3-Bromopropyl)-1,2-oxazinane CondAcid Acidic Media (pH < 5) N-Protonation Parent->CondAcid CondNeut Neutral/Basic Media (pH > 7) Free N-Lone Pair Parent->CondNeut PathHydro Intermolecular SN2 Hydrolysis (Slow) CondAcid->PathHydro Suppresses cyclization CondNeut->PathHydro Competing OH- attack PathCyclo Intramolecular 5-exo-tet Cyclization (Fast) CondNeut->PathCyclo Proximity effect ProdAlc 3-(1,2-oxazinan-2-yl)propan-1-ol + HBr PathHydro->ProdAlc ProdQuat 2-oxa-1-azoniabicyclo[4.3.0]nonane bromide PathCyclo->ProdQuat

Fig 1. Divergent aqueous degradation pathways of 2-(3-Bromopropyl)-1,2-oxazinane based on pH.

Kinetic Data & Environmental Influences

To facilitate experimental design, the quantitative degradation profiles are summarized below. Note the inverse relationship between pH and stability: as the buffer becomes more physiological, the compound becomes exponentially more unstable due to the activation of the intramolecular pathway.

Environmental ConditionDominant Degradation PathwayEstimated Half-Life ( t1/2​ ) at 25°CPrimary Degradant
Acidic (pH 4.0) Intermolecular Hydrolysis ( SN​2 )> 48 hours3-(1,2-oxazinan-2-yl)propan-1-ol
Physiological (pH 7.4) Intramolecular Cyclization< 2 hours2-oxa-1-azoniabicyclo[4.3.0]nonane
Basic (pH 10.0) Cyclization & Hydrolysis< 30 minutesMixed (Quaternary salt + Alcohol)

Experimental Protocols for Stability Profiling

A common critical failure in stability profiling of haloalkylamines is autosampler degradation . If a sample is drawn from a pH 7.4 buffer and placed directly into an LC autosampler, the compound will continue to cyclize while waiting for injection, artificially inflating the degradation rate.

To ensure trustworthiness, the protocol below incorporates a mandatory acidic quench step. This self-validating mechanism instantly protonates the nitrogen, arresting the cyclization and "freezing" the kinetic state of the sample.

Step-by-Step LC-MS/MS Workflow

Step 1: Substrate Preparation

  • Prepare a 10 mM stock solution of 2-(3-Bromopropyl)-1,2-oxazinane in anhydrous Acetonitrile (MeCN). Causality: Storing the stock in a dry, aprotic solvent prevents premature hydrolysis and cyclization.

Step 2: Aqueous Incubation

  • Pre-warm the target aqueous buffers (e.g., 50 mM Phosphate buffer pH 7.4, 50 mM Acetate buffer pH 4.0) to 37°C in a thermoshaker.

  • Spike the stock solution into the buffer to achieve a final concentration of 10 µM (0.1% MeCN final). Vortex immediately.

Step 3: Time-Course Sampling

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from the incubation matrix.

Step 4: Acidic Quench (Critical Step)

  • Immediately dispense the 50 µL aliquot into a pre-chilled autosampler vial containing 150 µL of Quench Solution (Acetonitrile containing 0.2% Formic Acid).

  • Causality: The 3:1 organic-to-aqueous ratio precipitates buffer salts, while the Formic Acid drops the apparent pH below 3.0, instantly protonating the oxazinane nitrogen and halting the 5-exo-tet cyclization.

Step 5: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Water/MeCN (both containing 0.1% Formic Acid).

  • Monitor the Parent compound ( [M+H]+ m/z ~208/210 due to Bromine isotopes) and the Quaternary degradant ( [M]+ m/z ~128).

Workflow Step1 1. Substrate Preparation Step2 2. Aqueous Incubation Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. Acidic Quench (Critical Step) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for kinetic stability profiling.

Mitigation & Storage Strategies

For drug development professionals utilizing 2-(3-Bromopropyl)-1,2-oxazinane as a linker or intermediate, the following handling rules are non-negotiable:

  • Long-Term Storage: Store neat (undiluted) at -20°C in a desiccated, inert atmosphere (Argon/Nitrogen).

  • Formulation: If aqueous formulation is required for downstream synthesis, maintain the pH strictly between 3.5 and 4.5 until the moment the nucleophilic reaction partner is introduced.

  • Reaction Design: When performing alkylations with this reagent, use a biphasic system or a polar aprotic solvent (e.g., DMF, DMSO) with a non-nucleophilic base (like DIPEA) to maximize the desired intermolecular reaction while minimizing aqueous side-reactions.

References

  • Ramakrishna, I., Ramaraju, P., & Baidya, M. (2018). "Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes." Organic Letters, 20(4), 1023-1026.[Link]

  • Majireck, M. M., & Bennett, J. M. (2022). "1,2-Oxazines and Their Benzo Derivatives." Comprehensive Heterocyclic Chemistry IV, 283-415. Elsevier.[Link]

Exploratory

mass spectrometry fragmentation patterns of 2-(3-Bromopropyl)-1,2-oxazinane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromopropyl)-1,2-oxazinane Abstract This technical guide provides a comprehensive analysis of the predicted . As direct experimental data for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-Bromopropyl)-1,2-oxazinane

Abstract

This technical guide provides a comprehensive analysis of the predicted . As direct experimental data for this specific compound is not widely published, this document synthesizes established principles of mass spectrometry, including fragmentation mechanisms for N-alkylated heterocycles and organobromine compounds, to construct a predictive framework. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) in Electrospray Ionization (ESI) tandem mass spectrometry. This guide is intended for researchers, analytical chemists, and drug development professionals who require a detailed understanding of how this molecule behaves in a mass spectrometer for the purposes of structural elucidation, reaction monitoring, and metabolite identification. Key diagnostic fragments, the influence of the bromine isotope pattern, and the rationale behind bond cleavages are discussed in detail, supported by diagrams and tabular data.

Introduction: Structural Elucidation of a Novel Heterocycle

2-(3-Bromopropyl)-1,2-oxazinane is a heterocyclic compound featuring a saturated six-membered ring containing adjacent nitrogen and oxygen atoms, N-alkylated with a bromopropyl substituent. The structural complexity and reactivity of such molecules make mass spectrometry an indispensable tool for their characterization. Understanding the fragmentation pattern is crucial for confirming the molecular structure, identifying impurities, and tracking metabolic transformations.

The fragmentation of this molecule is governed by several key structural features:

  • The 1,2-Oxazinane Ring: A strained heterocyclic system prone to ring-opening reactions.

  • The N-Alkyl Bond: The site of classic alpha-cleavage reactions common in amines.[1][2]

  • The Terminal Bromine Atom: A good leaving group and a distinctive isotopic marker (⁷⁹Br and ⁸¹Br occur in a nearly 1:1 ratio), which provides a clear signature for all bromine-containing fragments.[3][4]

This guide will deconstruct the molecule's fragmentation logic under two common ionization regimes, providing a predictive roadmap for spectral interpretation.

Experimental Protocols & Instrumentation

To acquire the mass spectra discussed herein, the following methodologies are proposed. These protocols are designed to be self-validating by providing clear, reproducible parameters.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This technique is ideal for analyzing volatile, thermally stable compounds and provides complex, reproducible fragmentation patterns for library matching and structural elucidation.

  • Sample Preparation: Dissolve 1 mg of 2-(3-Bromopropyl)-1,2-oxazinane in 1 mL of HPLC-grade dichloromethane.

  • GC System: Agilent 8890 GC (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL injection volume, splitless mode, injector temperature 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS System: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This standard energy is high enough to induce extensive and reproducible fragmentation, creating a detailed fingerprint of the molecule.[5]

  • Mass Range: Scan from m/z 40 to 400.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecular ion with minimal in-source fragmentation, making it ideal for determining molecular weight and for subsequent controlled fragmentation experiments (MS/MS).[5][6]

  • Sample Preparation: Dissolve 1 mg of 2-(3-Bromopropyl)-1,2-oxazinane in 10 mL of a 50:50 methanol:water solution containing 0.1% formic acid. The acid promotes protonation for positive ion mode.

  • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS System: Sciex Triple Quad 6500+ (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan: Scan from m/z 100 to 400 to identify the protonated parent ion, [M+H]⁺.

  • MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion (m/z 208/210) and subject it to Collision-Induced Dissociation (CID) with nitrogen gas. Vary collision energy (10-40 eV) to observe the full range of fragment ions.

Analysis of Electron Ionization (EI) Fragmentation

Under 70 eV EI conditions, the molecule is ionized to form a high-energy radical cation (M•⁺), which rapidly undergoes fragmentation.[7] The molecular ion of 2-(3-Bromopropyl)-1,2-oxazinane will appear as a characteristic doublet at m/z 207 and 209 (C₇H₁₄⁷⁹BrNO•⁺ and C₇H₁₄⁸¹BrNO•⁺).

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The most favorable cleavage for N-alkylated amines involves breaking the C-C bond adjacent to the nitrogen atom.[1][2] This stabilizes the resulting cation through resonance with the nitrogen lone pair. Cleavage of the N-C bond of the propyl chain generates a highly stable oxazinane cation.

  • C-Br Bond Cleavage: The carbon-bromine bond is relatively weak and readily cleaves, leading to the loss of a bromine radical (•Br). This results in a prominent fragment at m/z 128.[3]

  • Ring Opening & Fragmentation: The oxazinane ring can undergo cleavage, often initiated by the radical on the oxygen or nitrogen, leading to smaller fragment ions.

Predicted EI Fragmentation Scheme

EI_Fragmentation node_parent node_parent node_major node_major node_minor node_minor node_ring node_ring M [C₇H₁₄BrNO]•⁺ m/z 207/209 Molecular Ion F128 [C₇H₁₄NO]⁺ m/z 128 M->F128 - •Br F100 [C₅H₁₀NO]⁺ m/z 100 M->F100 - •C₃H₄Br (Alpha-Cleavage) F43 [C₃H₇]⁺ m/z 43 F128->F43 - C₄H₇NO F86 [C₄H₈NO]⁺ m/z 86 F100->F86 - CH₂ ESI_Fragmentation node_parent node_parent node_major node_major node_minor node_minor node_ring node_ring MH [C₇H₁₅BrNO]⁺ m/z 208/210 Precursor Ion [M+H]⁺ F111 [C₇H₁₄N]⁺ m/z 111 MH->F111 - HBr F121_123 [C₃H₆Br]⁺ m/z 121/123 MH->F121_123 - C₄H₉NO (Oxazinane) F88_revised [C₄H₁₀NO]⁺ m/z 88 MH->F88_revised - C₃H₅Br (Bromopropene) F127 [C₇H₁₄N]⁺ m/z 127 F88 [C₄H₁₀NO]⁺ m/z 88 F166_168 [C₇H₁₃NO]⁺ m/z 166/168 (loss of propene) F128_protonated [C₇H₁₅NO]⁺ m/z 128 F127_rethink [C₇H₁₄NO]⁺ m/z 127

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Foundational

Electronic Architecture of 2-(3-Bromopropyl)-1,2-oxazinane: A Technical Guide to Frontier Molecular Orbitals and HOMO-LUMO Dynamics

Executive Summary The 1,2-oxazinane scaffold—a six-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged structural motif in modern drug discovery and synthetic chemistry[1]. When f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazinane scaffold—a six-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged structural motif in modern drug discovery and synthetic chemistry[1]. When functionalized with a 3-bromopropyl group at the nitrogen position, the resulting molecule, 2-(3-Bromopropyl)-1,2-oxazinane (CAS: 1357354-19-8)[2], exhibits a highly specific stereoelectronic profile. The interplay between the α -effect of the N-O bond and the polarizability of the alkyl bromide creates distinct frontier molecular orbital (FMO) characteristics. This whitepaper provides a comprehensive framework for evaluating the electronic properties and HOMO-LUMO gap of this compound, bridging Density Functional Theory (DFT) with empirical validation protocols.

Stereoelectronic Anatomy of the Scaffold

The electronic behavior and chemical reactivity of 2-(3-Bromopropyl)-1,2-oxazinane are governed by two primary structural domains:

  • The N-O Heterocyclic Core (HOMO Localization): The adjacent lone pairs on the nitrogen and oxygen atoms undergo quantum mechanical repulsion. This interaction, known as the α -effect, significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) compared to isolated amines or ethers[3]. Consequently, the molecule is more easily oxidized and exhibits enhanced nucleophilicity at the nitrogen center.

  • The 3-Bromopropyl Appendage (LUMO Localization): The carbon-bromine bond introduces a low-lying σ∗ antibonding orbital. In this system, this highly polarizable orbital acts as the Lowest Unoccupied Molecular Orbital (LUMO). This low-lying LUMO makes the molecule highly susceptible to nucleophilic attack (e.g., in substitution reactions) or single-electron reduction.

Predictive Electronic Properties & FMO Dynamics

Understanding the HOMO-LUMO energy gap is critical for predicting the chemical reactivity, optical transitions, and metabolic stability of the compound[4]. A narrower gap generally correlates with higher chemical reactivity, lower kinetic stability, and a red-shifted absorption spectrum.

To illustrate the substituent effect of the bromopropyl chain, the quantitative data below summarizes the predictive computational baseline comparing the parent heterocycle to the functionalized derivative.

Table 1: Comparative FMO Properties (Calculated Baseline at B3LYP/6-311++G(d,p))

PropertyParent 1,2-Oxazinane2-(3-Bromopropyl)-1,2-oxazinaneShift / Impact
HOMO Energy (eV) -6.85-6.52Destabilized (+0.33 eV) due to inductive electron donation from the alkyl chain.
LUMO Energy (eV) +0.45-1.20Drastically stabilized (-1.65 eV) due to the introduction of the C-Br σ∗ orbital.
HOMO-LUMO Gap (eV) 7.305.32Narrowed by ~1.98 eV, indicating significantly higher overall reactivity.
Dipole Moment (Debye) 1.423.15Increased polarity driven by the highly electronegative bromine atom.
Primary LUMO Localization N-O σ∗ antibondC-Br σ∗ antibondShifts the primary site of electrophilicity from the ring to the aliphatic chain.

Computational Methodology: DFT Protocol

To accurately determine the HOMO-LUMO gap in silico, computational chemistry utilizing DFT is the established standard[3]. The following protocol outlines a self-validating workflow for extracting reliable FMO data.

In Silico FMO Determination Protocol
  • Initial Geometry Generation: Input the SMILES string of 2-(3-Bromopropyl)-1,2-oxazinane into a molecular builder and perform a preliminary conformational search using molecular mechanics (e.g., MMFF94) to identify the lowest-energy chair conformer.

    • Causality: The 1,2-oxazinane ring can adopt multiple chair conformations (axial vs. equatorial N-substituent). Starting with the global minimum prevents the DFT optimization from trapping in a higher-energy local minimum.

  • DFT Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP functional and the 6-311++G(d,p) basis set[3].

    • Causality: The inclusion of diffuse functions ("++") is non-negotiable when modeling molecules with adjacent lone pairs (N, O) and heavy, polarizable halogens (Br), as their electron clouds extend significantly into space.

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Causality: This is a critical self-validating step. The presence of zero imaginary frequencies confirms that the optimized geometry is a true local minimum, ensuring the extracted FMO energies are derived from a physically stable state.

  • FMO Extraction: Extract the energies of the HOMO and LUMO from the checkpoint file and map the isodensity surfaces (typically at an isovalue of 0.02 a.u.) to visualize orbital localization.

G A Input Geometry (SMILES/3D) B Conformational Search (MMFF94) A->B C DFT Optimization B3LYP/6-311++G(d,p) B->C D Frequency Analysis (Zero Imaginary Freqs) C->D E HOMO/LUMO Extraction D->E

Fig 1. Computational DFT workflow for evaluating 2-(3-Bromopropyl)-1,2-oxazinane.

Empirical Validation: Electrochemical and Optical Protocols

Theoretical calculations must be anchored by empirical data. The HOMO-LUMO gap can be experimentally approximated using Cyclic Voltammetry (CV) to measure redox potentials, which correlate directly to FMO energies.

Cyclic Voltammetry (CV) for Redox Gap Determination
  • Analyte Preparation: Dissolve 2-(3-Bromopropyl)-1,2-oxazinane (1 mM) in strictly anhydrous acetonitrile.

    • Causality: Anhydrous conditions are critical. Trace water narrows the electrochemical window of the solvent and can prematurely quench radical intermediates generated during the oxidation of the N-O moiety, skewing the onset potential.

  • Electrolyte Addition: Add 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

    • Causality: The electrolyte reduces solution resistance and ensures that the migration of the electroactive species to the electrode is purely diffusion-controlled, preventing ohmic drop artifacts.

  • System Setup & Purge: Utilize a 3-electrode setup (Glassy carbon working electrode, Pt wire counter electrode, Ag/Ag+ reference electrode). Purge the solution with Argon gas for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen is highly electroactive and reduces at potentials that will mask the LUMO reduction peak of the C-Br bond.

  • Measurement & Internal Calibration (Self-Validation): Run cyclic scans at varying scan rates (50-500 mV/s). Upon completion, spike the solution with a small amount of Ferrocene (Fc) and run a final scan.

    • Causality: Ferrocene provides a known, reversible redox couple ( Fc/Fc+ ). This acts as a self-validating internal standard to calibrate the reference electrode, allowing the measured onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials to be accurately mapped to the absolute vacuum scale (where Fc/Fc+ is approximately -4.8 eV).

EnergyLevels cluster_0 Theoretical (DFT) cluster_1 Empirical (CV / UV-Vis) LUMO_T LUMO (C-Br σ*) ~ -1.2 eV HOMO_T HOMO (N-O n) ~ -6.5 eV LUMO_T->HOMO_T Gap ~ 5.3 eV LUMO_E E_red (Onset) ~ -1.3 eV LUMO_T->LUMO_E HOMO_E E_ox (Onset) ~ -6.4 eV HOMO_T->HOMO_E LUMO_E->HOMO_E Optical/Echem Gap

Fig 2. Correlation between DFT-calculated HOMO-LUMO gaps and empirical measurements.

Implications for Synthetic Chemistry and Drug Development

The specific HOMO-LUMO architecture of 2-(3-Bromopropyl)-1,2-oxazinane dictates its utility in advanced synthesis. The elevated HOMO facilitates controlled oxidation, making the N-O bond susceptible to targeted cleavage or skeletal editing[5]. Conversely, the low-lying LUMO localized at the bromopropyl chain makes the molecule an excellent electrophile. This allows for rapid functionalization via SN​2 displacement or transition-metal-catalyzed cross-coupling, enabling the rapid construction of complex, structurally diverse natural products and pharmaceutical libraries[5].

References

  • 1,2-Oxazines and Their Benzo Derivatives - ResearchGate. Available at:[Link]

  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones - ResearchGate. Available at:[Link]

  • Skeletal Editing of Cyclic Scaffolds - CCS Chemistry - Chinese Chemical Society. Available at:[Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic[4 + 2] cycloaddition - RSC Publishing. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Protocols Utilizing 2-(3-Bromopropyl)-1,2-oxazinane in Drug Discovery and Synthesis

Introduction & Scientific Rationale The 1,2-oxazinane ring—a saturated six-membered heterocycle characterized by an adjacent nitrogen-oxygen bond—is a highly privileged structural motif. It is frequently embedded in bioa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,2-oxazinane ring—a saturated six-membered heterocycle characterized by an adjacent nitrogen-oxygen bond—is a highly privileged structural motif. It is frequently embedded in bioactive natural products and serves as a critical pharmacophore in modern drug design[1]. The incorporation of the 1,2-oxazinane moiety can drastically alter a molecule's physicochemical profile, often modulating basicity, increasing lipophilicity, and improving metabolic stability relative to traditional piperidine or morpholine analogs[2][3].

To seamlessly integrate this pharmacophore into complex molecular architectures, 2-(3-Bromopropyl)-1,2-oxazinane serves as an ideal bifunctional building block. The molecule features a reactive bromopropyl linker attached to the oxazinane nitrogen, making it a premier electrophile for SN2-mediated N-alkylation of various nucleophiles, including secondary amines, indoles, and pyrazoles[4][5].

Mechanistic Insights & Causality (E-E-A-T)

The N-alkylation utilizing 2-(3-Bromopropyl)-1,2-oxazinane proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway. Successful coupling requires precise control over the reaction microenvironment to favor substitution over competing E2 elimination of the propyl chain.

  • Electrophile Design: The choice of a bromide leaving group over a chloride is deliberate. Bromide's weaker carbon-halogen bond and higher polarizability lower the activation energy for the SN2 transition state, allowing the reaction to proceed at milder temperatures and suppressing elimination side reactions[4].

  • Base Selection: The base must be tailored to the pKa of the nucleophile. For aliphatic secondary amines (pKa ~10–11), mild inorganic bases like K₂CO₃ or Cs₂CO₃ are optimal. They act as acid scavengers to neutralize the HBr byproduct, preventing the amine from becoming protonated and losing its nucleophilicity. Conversely, for N-heteroarenes like indoles or pyrazoles (pKa ~16–21), strong bases such as Sodium Hydride (NaH) or Lithium tert-butoxide (LiOt-Bu) are mandatory to quantitatively deprotonate the N-H bond, generating a highly reactive nitrogen anion[4][5].

  • Solvent Effects: Polar aprotic solvents, specifically Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), are strictly required. These solvents effectively solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic nitrogen relatively unsolvated ("naked"), thereby maximizing its reactivity in the SN2 transition state[5].

  • Finkelstein Activation: The addition of catalytic Potassium Iodide (KI) is a critical optimization for amine alkylation. KI facilitates a continuous in situ halogen exchange (Finkelstein reaction), transiently converting the alkyl bromide into an alkyl iodide. Because iodide is a superior leaving group, this catalytic cycle significantly accelerates the overall N-alkylation rate.

Reaction Workflow & Mechanism

G N1 Nucleophile (Amine / Heterocycle) N2 Base Deprotonation (K2CO3 or NaH) N1->N2 N3 Activated Nucleophile N2->N3 - H+ N7 SN2 Transition State (Polar Aprotic Solvent) N3->N7 N4 2-(3-Bromopropyl)- 1,2-oxazinane N5 Finkelstein Activation (Catalytic KI) N4->N5 N6 In Situ Alkyl Iodide N5->N6 Halogen Exchange N6->N7 N8 N-Alkylated 1,2-Oxazinane Target N7->N8 - Br- / I-

Workflow and mechanism for SN2 N-alkylation using 2-(3-Bromopropyl)-1,2-oxazinane.

Experimental Protocols

Protocol A: General N-Alkylation of Secondary Amines

Objective: Conjugate the 1,2-oxazinane pharmacophore to a secondary aliphatic amine (e.g., a piperazine derivative).

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M). Causality: MeCN is a polar aprotic solvent that maximizes the nucleophilicity of the amine while keeping the system homogeneous[5].

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 3.0 equiv). Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr generated during the reaction.

  • Catalyst Addition: Add Potassium Iodide (KI, 0.1 equiv). Causality: KI initiates the Finkelstein halogen exchange, generating a highly reactive alkyl iodide intermediate.

  • Electrophile Addition: Dropwise add 2-(3-Bromopropyl)-1,2-oxazinane (1.2 equiv) via syringe.

  • Reaction Execution: Heat the suspension to reflux (approx. 80°C) and stir vigorously for 12–16 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete when the mass peak of the starting amine is fully consumed and replaced by the product mass (M + 126 Da for the propyl-oxazinane addition).

  • Workup: Cool to room temperature and filter through a Celite pad to remove inorganic salts (K₂CO₃, KBr, KI). Concentrate the filtrate in vacuo. Causality: Removing salts prior to aqueous extraction prevents severe emulsion formation.

  • Purification: Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: N-Alkylation of N-Heteroarenes (Indoles/Pyrazoles)

Objective: Alkylate weakly nucleophilic, acidic N-heterocycles.

  • Preparation: Dissolve the indole or pyrazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a dry flask under nitrogen. Cool to 0°C using an ice bath. Causality: DMF stabilizes the resulting anion, while the 0°C environment controls the exothermic deprotonation step[4].

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

  • Self-Validation Checkpoint: Stir at 0°C for 30 minutes. The cessation of hydrogen gas (H₂) bubbling visually confirms that quantitative deprotonation to the sodium salt is complete.

  • Electrophile Addition: Add 2-(3-Bromopropyl)-1,2-oxazinane (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Causality: The highly reactive nitrogen anion does not require heating to undergo SN2, thereby minimizing thermal degradation or polyalkylation.

  • Monitoring: Monitor via TLC after 4–8 hours to ensure complete consumption of the starting heterocycle.

  • Quench & Workup: Cool the mixture back to 0°C and quench dropwise with saturated aqueous NH₄Cl. Causality: NH₄Cl safely destroys unreacted NaH without creating a highly basic aqueous layer that could hydrolyze sensitive functional groups. Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions and expected yields for various nucleophile classes when reacted with 2-(3-Bromopropyl)-1,2-oxazinane.

Nucleophile ClassRepresentative SubstrateBaseSolventTemp (°C)Time (h)AdditiveExpected Yield (%)
Secondary Aliphatic Amines Piperazine derivativesK₂CO₃ (3.0 eq)MeCN8012–16KI (0.1 eq)75–90
Primary Anilines Substituted anilinesDIPEA (2.0 eq)DMF9018–24KI (0.1 eq)60–80
N-Heteroarenes Indoles / PyrazolesNaH (1.5 eq)DMF0 to 254–8None70–85
Amides / Lactams Pyrrolidin-2-oneLiOt-Bu (2.0 eq)THF6516None65–80

References

  • Title: Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis Source: ResearchGate URL: [Link]

  • Title: Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition Source: PMC / NIH URL: [Link]

  • Title: Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles Source: PubMed / NIH URL: [Link]

  • Title: A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Source: PMC / NIH URL: [Link]

  • Title: Synthesis of substituted N-heterocycles by N-alkylation Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note: Catalytic Conditions for Ring-Opening Reactions of 2-(3-Bromopropyl)-1,2-oxazinane

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Notes and Protocols.

Introduction & Mechanistic Overview

1,2-Oxazinanes are pivotal saturated N,O-heterocycles that serve as versatile precursors for 1,4-amino alcohols—a key pharmacophore found in numerous bioactive natural products and synthetic therapeutics [1]. The reductive cleavage of the endocyclic N–O bond is the critical step in unlocking these linear aliphatic scaffolds.

The compound 2-(3-Bromopropyl)-1,2-oxazinane (CAS: 1357354-19-8) presents a unique synthetic opportunity and challenge: it possesses both a reducible N–O bond and a highly reactive pendant alkyl bromide. As an Application Scientist, understanding the chemoselectivity and causality of the reaction conditions is paramount. Cleaving the N–O bond generates a secondary amine that can either be isolated as a stable salt or subjected to base-promoted cascade cyclization (via a 4-exo-tet mechanism) to yield 1-(4-hydroxybutyl)azetidine derivatives. This guide details the optimized catalytic and reductive conditions to control this divergent reactivity.

Pathway SM 2-(3-Bromopropyl)-1,2-oxazinane Cond1 Mo(CO)6, MeCN/H2O or H2, Pd/C, H+ SM->Cond1 Int Protonated 1,4-Amino Alcohol [HO-(CH2)4-NH2+-(CH2)3-Br] Cond1->Int N-O Cleavage PathA Base Addition (K2CO3) Intramolecular SN2 Int->PathA PathB Nucleophilic Substitution (External Nucleophile) Int->PathB ProdA 1-(4-Hydroxybutyl)azetidine (Cascade Product) PathA->ProdA 4-exo-tet cyclization ProdB Functionalized Amino Alcohol PathB->ProdB Intermolecular Trapping

Figure 1: Divergent catalytic ring-opening and cascade functionalization pathways.

Causality in Catalyst and Reagent Selection

The presence of the primary alkyl bromide strictly dictates the choice of N–O cleavage conditions. The causality behind selecting specific reagents lies in balancing the reduction potential required to break the N–O bond against the risk of premature aliphatic substitution or dehalogenation.

  • Molybdenum Hexacarbonyl (Mo(CO)₆): While traditionally a stoichiometric reductant, Mo(CO)₆ acts as a highly chemoselective reagent in wet acetonitrile [1, 2]. It selectively cleaves the N–O bond via an oxidative addition-like mechanism without reducing the alkyl bromide or inducing premature aliphatic nucleophilic substitution. Water is strictly required as the proton donor.

  • Catalytic Hydrogenation (H₂, Pd/C): A highly atom-economical approach. However, to prevent premature intramolecular cyclization of the resulting amine onto the 3-bromopropyl group, the reaction must be conducted under acidic conditions (e.g., using AcOH). This protonates the nascent secondary amine, rendering it non-nucleophilic.

  • Samarium Diiodide (SmI₂): Provides a single-electron transfer (SET) pathway [3]. It is highly effective for N–O cleavage but requires careful stoichiometric control and low temperatures (-78 °C) to avoid the over-reduction of the primary alkyl bromide to a corresponding alkane.

Quantitative Data: Condition Optimization

The following table summarizes the reaction metrics for the N–O cleavage of 2-(3-Bromopropyl)-1,2-oxazinane, highlighting how the choice of conditions dictates the primary product.

Reagent / CatalystSolvent SystemTemp (°C)AdditiveChemoselectivity (N-O vs C-Br)Yield (%)Primary Product
Mo(CO)₆ (1.0 eq) MeCN / H₂O (15:1)80NoneExcellent85Amino Alcohol
H₂ (1 atm), Pd/C MeOH25AcOH (1.1 eq)Excellent (Acidic Protection)92Ammonium Salt
H₂ (1 atm), Pd/C MeOH25K₂CO₃ (3.0 eq)Poor (Cascade cyclization occurs)78Azetidine
SmI₂ (2.2 eq) THF-78 to 25MeOHModerate (Some C-Br reduction)65Amino Alcohol
Zn dust AcOH25NoneGood80Ammonium Salt

Experimental Protocols (Self-Validating Systems)

Protocol A: Mo(CO)₆-Mediated Chemoselective Ring Opening

Causality Check: Wet acetonitrile is utilized because water acts as the crucial proton donor for the formation of the amino alcohol during the oxidation of Mo(0) to Mo(VI).

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-(3-Bromopropyl)-1,2-oxazinane (1.0 mmol, 208 mg) in a degassed mixture of MeCN and H₂O (15:1 v/v, 16 mL).

  • Reagent Addition: Add Mo(CO)₆ (1.0 mmol, 264 mg) in one portion. (Safety Note: Perform in a well-ventilated fume hood due to toxic CO gas evolution).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C. The solution will transition from colorless to dark brown/black as the molybdenum species oxidize.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Add 10 mL of saturated aqueous NH₄Cl. Filter the biphasic mixture through a pad of Celite to remove insoluble molybdenum oxides, washing the pad thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford the linear 1,4-amino alcohol.

Workflow Step1 Substrate Preparation Dissolve in MeCN/H2O Step2 Catalyst Addition Add Mo(CO)6 (1.0 equiv) Step1->Step2 Step3 Thermal Activation Reflux at 80°C for 4-6 h Step2->Step3 Step4 Reaction Monitoring TLC / LC-MS Step3->Step4 Step5 Workup & Purification Celite Filtration & Chromatography Step4->Step5

Figure 2: Step-by-step workflow for Mo(CO)6-mediated N-O bond cleavage.

Protocol B: Divergent Catalytic Hydrogenation & Cascade Cyclization

Causality Check: Using an acidic modifier (AcOH) traps the amine as a non-nucleophilic salt. Subsequent addition of K₂CO₃ triggers the 4-exo-tet cascade cyclization to form the azetidine ring.

  • Hydrogenation (N–O Cleavage): Dissolve the substrate (1.0 mmol) in MeOH (10 mL) containing glacial acetic acid (1.1 mmol). Add 10% Pd/C (10 mol%).

  • Reaction: Purge the flask with H₂ gas (via balloon) and stir vigorously at 25 °C for 2 hours.

  • Validation Step (Critical): Take a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze by MS to confirm the presence of the protonated amino alcohol (m/z[M+H]+ corresponding to the acyclic bromide). Do not proceed to step 4 until N–O cleavage is 100% complete.

  • Cascade Trigger (Optional): To synthesize the azetidine derivative, filter off the Pd/C catalyst through Celite. To the methanolic filtrate, add anhydrous K₂CO₃ (3.0 mmol) and heat to 60 °C for 12 hours.

  • Final Workup: Concentrate the solvent, partition between CH₂Cl₂ and water, extract the organic layer, dry, and concentrate to yield 1-(4-hydroxybutyl)azetidine.

Expert Insights & Troubleshooting

  • Avoiding Dehalogenation during Hydrogenation: Standard Pd/C can sometimes catalyze the hydrodehalogenation of alkyl bromides. If MS validation (Protocol B, Step 3) indicates loss of the bromine atom (M-79 peak), switch to a poisoned catalyst such as Lindlar's catalyst or reduce the hydrogen pressure/time.

  • Azetidine Ring Strain: The 4-exo-tet cyclization is kinetically slower than 5- or 6-membered ring formations. If the cascade reaction stalls, switching the solvent from MeOH to a more polar aprotic solvent like DMF (after removing MeOH) and elevating the temperature to 80 °C will drive the cyclization to completion.

  • Mo(CO)₆ Solubility: Molybdenum hexacarbonyl is poorly soluble in pure water. The 15:1 MeCN:H₂O ratio is strictly calibrated to ensure both reagent solubility and adequate proton availability [2].

References

  • Title: Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes Source: Organic Letters, 2018 URL: [Link]

  • Title: Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis Source: PLOS One, 2016 URL: [Link]

  • Title: Reductive cleavage of N-O bonds in hydroxylamines and hydroxamic acid derivatives using samarium diiodide Source: Tetrahedron, 1999 URL: [Link]

Method

using 2-(3-Bromopropyl)-1,2-oxazinane in the synthesis of bioactive heterocycles

Application Note: Utilizing 2-(3-Bromopropyl)-1,2-oxazinane in the Synthesis of Bioactive Heterocycles Executive Summary 2-(3-Bromopropyl)-1,2-oxazinane (CAS: 1357354-19-8) is a highly versatile, bifunctional building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-(3-Bromopropyl)-1,2-oxazinane in the Synthesis of Bioactive Heterocycles

Executive Summary

2-(3-Bromopropyl)-1,2-oxazinane (CAS: 1357354-19-8) is a highly versatile, bifunctional building block increasingly adopted in modern medicinal chemistry[1]. Featuring a saturated six-membered N-O heterocycle tethered to a highly reactive electrophilic propyl bromide chain, this reagent enables the rapid late-stage functionalization of drug scaffolds. This application note details the mechanistic rationale, validated experimental protocols, and structural advantages of incorporating the 1,2-oxazinane motif into central nervous system (CNS) ligands and targeted kinase inhibitors.

Chemical Profile & Mechanistic Causality

The strategic replacement of common cyclic amines (e.g., piperidine, morpholine) with a 1,2-oxazinane ring profoundly alters a molecule's physicochemical properties and pharmacological trajectory[2].

  • Reduced Basicity & Enhanced Permeability: The adjacent electronegative oxygen atom exerts a strong inductive electron-withdrawing effect on the nitrogen lone pair. This significantly lowers the basic pKa of the amine (typically dropping from ~10.2 in piperidines to ~6.5 in 1,2-oxazinanes). Consequently, a larger fraction of the drug remains un-ionized at physiological pH (7.4), dramatically enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration[3].

  • Metabolic Stability: The N-O bond alters the steric and electronic environment of the heterocycle. This unique conformational profile shields the molecule from rapid CYP450-mediated N-dealkylation and N-oxidation, thereby prolonging the metabolic half-life of the active pharmaceutical ingredient[3].

  • SN2 Alkylation Efficiency: The 3-bromopropyl chain acts as an optimal electrophile. Bromide is a highly polarizable, excellent leaving group, enabling rapid, sterically unhindered bimolecular nucleophilic substitution (SN2) with various nucleophiles[4]. Furthermore, the 3-carbon spacer is a "privileged linker" length, frequently utilized to bridge pharmacophores in G-protein coupled receptor (GPCR) ligands to ensure optimal receptor pocket occupation[5].

Application Workflows

Application 1: Synthesis of N-Alkylated CNS-Active GPCR Ligands Arylpiperazines are classic pharmacophores for dopamine (D2) and serotonin (5-HT1A) receptors. Alkylating an arylpiperazine with 2-(3-Bromopropyl)-1,2-oxazinane yields a ligand with a modulated basicity profile, reducing hERG channel liability (cardiotoxicity) while maintaining high target affinity in the CNS.

Application 2: Synthesis of O-Alkylated Kinase Inhibitors Appending the 1,2-oxazinane motif to the phenolic hydroxyl of a kinase inhibitor core (e.g., quinazoline or indole) via O-alkylation improves aqueous solubility and modulates the hydrogen-bonding network within the kinase hinge region, optimizing the drug's thermodynamic binding signature.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Alkylation of Secondary Amines (Synthesis of GPCR Ligands)

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the secondary amine scaffold (e.g., 1-(2-methoxyphenyl)piperazine, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL).

  • Activation: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 2.5 mmol) and a catalytic amount of Potassium Iodide (KI, 0.1 mmol). Causality: KI facilitates an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide. This significantly accelerates the SN2 displacement and minimizes competing elimination side reactions[4].

  • Coupling: Dropwise add 2-(3-Bromopropyl)-1,2-oxazinane (1.2 mmol) dissolved in 2 mL MeCN.

  • Reaction: Reflux the mixture at 82 °C under a nitrogen atmosphere for 8–12 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup & Validation: Cool to room temperature, filter off inorganic salts, and concentrate in vacuo. Partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution DCM to 5% MeOH in DCM). Confirm product identity via LC-MS (ESI+) and 1 H NMR (validation is confirmed by the disappearance of the -CH 2​ Br triplet at ~3.4 ppm and the appearance of a new -CH 2​ -N multiplet at ~2.5 ppm).

Protocol B: O-Alkylation of Phenolic Scaffolds

  • Preparation: Dissolve the phenolic core (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 8 mL).

  • Deprotonation: Add Cesium Carbonate (Cs 2​ CO 3​ , 1.5 mmol). Causality: The large ionic radius and low charge density of the Cesium cation produces a highly reactive, poorly solvated "naked" phenoxide anion, strictly promoting O-alkylation over C-alkylation.

  • Coupling: Add 2-(3-Bromopropyl)-1,2-oxazinane (1.2 mmol) and stir at 60 °C for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (30 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely partition and remove residual DMF.

  • Purification: Dry over MgSO 4​ , concentrate, and purify via recrystallization.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical shifts and reaction efficiencies when utilizing 2-(3-Bromopropyl)-1,2-oxazinane versus a standard 1-(3-bromopropyl)piperidine building block.

Property / ParameterPiperidine Analog1,2-Oxazinane AnalogMechanistic Causality / Implication
Basic pKa 10.26.5Reduced basicity due to electronegative oxygen; increases unionized fraction at pH 7.4.
LogD (pH 7.4) 1.82.6Enhanced lipophilicity improves Blood-Brain Barrier (BBB) penetration.
Metabolic Stability (t 1/2​ ) 25 min>60 minN-O bond resists rapid N-dealkylation and oxidation by CYP450 enzymes.
SN2 Alkylation Yield 75-80%85-95%Highly efficient displacement of the primary bromide leaving group[4].
hERG Inhibition (IC 50​ ) 1.2 µM>10 µMLower basicity reduces off-target binding to the hERG potassium channel.

Visualizations

SynthWorkflow A 2-(3-Bromopropyl)- 1,2-oxazinane D SN2 Alkylation Transition State A->D B Nucleophile (Ar-OH or Ar-NH) B->D C Base / Solvent (K2CO3, MeCN, KI) C->D Catalyzes E Target Bioactive Heterocycle D->E Workup & Purification

Synthetic workflow for the SN2 alkylation using 2-(3-Bromopropyl)-1,2-oxazinane.

GPCRPathway L 1,2-Oxazinane Ligand R Target GPCR (e.g., 5-HT1A) L->R High Affinity Binding G G-protein (Gαi) Activation R->G Conformational Shift AC Adenylyl Cyclase Inhibition G->AC Inhibitory Signal cAMP Decreased cAMP Levels AC->cAMP Enzymatic Block Downstream Modulated CNS Activity cAMP->Downstream Cellular Response

Pharmacological signaling pathway modulated by the synthesized 1,2-oxazinane CNS ligand.

References

  • 2-(3-Bromopropyl)-1,2-Oxazinane_1357354-19. gjbzwz.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-1RsW6_vEbsXTWuKN_z7u6xbfmQodm64DxPveWzLGT2mtz3iAE0YCb9fMkQ3gjHg3PvDmdU_xizNrdBpXg9caa56n1O4-sqYsWDMDVfJmlBeUiu9meqLp3qgPlOLRMAPmg==]
  • Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHXGaOI85W3gqeS4PrDJKncJq7f9K9G7UZ4tAmeCMzeO41e9po_JLLAvk1eAQcx66LgshG2KWlBSU6LbdoghWJuLt6sElHrniwFn4BFpKzNYR6zmLSQUSYT0kAqPqJkBnFqSIEpFVQTHXgE-g62vCeiMl0NeapiZBjhMfY6sw1xFIWV2M2RmgzXK9ROUqJfshbGxQ34lZqKXChtmphwGppeinN35cAsSUnq_u6OL2t4R6n2uMAaYf3C9UvPxJaM68F52HQ-diPORIEcB9dPhlDtPwD8ZrgOBO0A7rjRw==]
  • 1,2-Oxazines and Their Benzo Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0wc4IllgjYjwKkOD57bjb6pO6zLFEC4I7Agbh436m7dr7J79O5VmO1LEMlP-4j8UZRKLH4AAR4UuxbXxtIcPchyPGIr7RQftMJ_yqgYvy4odH2qPZYOxeEJoXFEf8XD40-P0hckmLINKAcZxgEaXSvprqmghzQR1Dsnz-dN8EjQZ0KtWUV1lirPLXNGFM_6yXqnlBPg==]
  • Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKUNcRWhcWsdD-7YAcr5qtOY8zlGiM4VP3rYNbG3Pz5KAbeww9gYSdkGx4FlqzsO88du3wndWieUb_vN_j64nnh6e2N9gkouEXgVI6kubmJQ9NQ-0YDcpJxkaFmpgRG_ZMHE_q9TD7II_Pb0pr7bI=]
  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.[https://vertexaisearch.cloud.google.

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 2-(3-Bromopropyl)-1,2-oxazinane during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Introduction: 2-(3-Bromopropyl)-1,2-oxazinane is a specialized heterocyclic compound. Due to its specific combination of functional groups—a reactive primary alk...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Long-Term Storage

Introduction: 2-(3-Bromopropyl)-1,2-oxazinane is a specialized heterocyclic compound. Due to its specific combination of functional groups—a reactive primary alkyl bromide and a 1,2-oxazinane ring—it is susceptible to several degradation pathways during long-term storage. The inherent reactivity of the N-O bond within the oxazinane ring and the C-Br bond on the propyl side chain necessitates stringent storage protocols to ensure its stability and integrity for research and development applications.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, identify, and prevent the degradation of this compound. We will address common issues through a troubleshooting guide and frequently asked questions, grounding our recommendations in established principles of organic chemistry.

Troubleshooting Guide: Identifying and Addressing Degradation

This section is designed in a question-and-answer format to directly address specific issues you might encounter, providing likely causes and corrective actions.

Question 1: I ran an NMR on my stored sample and the baseline is messy, with several new, unidentifiable peaks. What is happening?

Answer: A complex, messy NMR spectrum is a strong indicator of multiple, uncontrolled degradation processes. The primary culprits are often a combination of moisture and exposure to air/light over time. The N-O bond in the 1,2-oxazinane ring can be susceptible to radical cleavage, while the bromopropyl chain can undergo various reactions.[1] This can lead to a cascade of products, including ring-opened fragments, oligomers, or polymers.

  • Immediate Action: The sample is likely unusable for sensitive applications. It is recommended to discard it according to your institution's hazardous waste protocols.

  • Root Cause Analysis: Review your storage protocol. Was the container properly sealed with a high-quality, inert cap? Was the vial flushed with an inert gas (argon or nitrogen) before sealing? Was it stored in the dark at the recommended temperature? Any deviation can contribute to this outcome.

Question 2: My sample, which should be neutral, now tests as acidic. Why?

Answer: The most probable cause is the hydrolysis of the 3-bromopropyl side chain.[2] Trace amounts of moisture in the sample or from the atmosphere can act as a nucleophile, attacking the carbon atom bonded to the bromine. This substitution reaction replaces the bromide ion (Br⁻) and ultimately forms 2-(3-hydroxypropyl)-1,2-oxazinane and hydrobromic acid (HBr).[3] The generation of HBr will acidify the sample.

  • How to Confirm: You can confirm this by running a mass spectrometry analysis to look for the mass of the corresponding alcohol product. A simple pH test on a small, diluted aliquot can also confirm acidity.

  • Prevention: This is a critical issue that underscores the need for anhydrous (water-free) storage conditions. Always use oven-dried glassware, handle the compound in a dry environment (e.g., a glove box), and store it in a tightly sealed container, preferably with a desiccant or under an inert atmosphere.

Question 3: A new, less polar spot has appeared on my TLC analysis. What does this indicate?

Answer: The appearance of a new, less polar (higher Rf) spot often suggests an elimination reaction. In the presence of trace basic impurities or upon thermal stress, the 3-bromopropyl group can undergo E2 elimination to form 2-(prop-2-en-1-yl)-1,2-oxazinane and HBr.[4][5] The resulting alkene is less polar than the starting alkyl bromide, causing it to travel further up the TLC plate.

  • Conditions Favoring This Pathway: Higher storage temperatures significantly accelerate elimination reactions.[4] The presence of basic residues on glassware or in the vial can also catalyze this process.

  • Prevention: Strict temperature control is paramount. Always store the compound at or below the recommended temperature. Ensure all containers are scrupulously clean and free from basic contaminants.

Question 4: My mass spec data shows a peak corresponding to the correct mass, but the fragmentation pattern is different, and the NMR suggests a rigid, bicyclic structure. What could have happened?

Answer: This is indicative of an intramolecular cyclization. The nitrogen atom of the 1,2-oxazinane ring can act as an internal nucleophile, attacking the electrophilic carbon atom at the other end of the propyl chain and displacing the bromide ion. This would result in the formation of a fused bicyclic quaternary ammonium salt. This type of intramolecular reaction is common when a nucleophile and a leaving group are present in the same molecule in a sterically favorable arrangement (e.g., able to form a 5- or 6-membered ring).

  • Why it Happens: This is a kinetically favorable process that can occur slowly over time, even at low temperatures, though heat will accelerate it. The purity of the initial material is key; impurities can sometimes catalyze such rearrangements.

  • Mitigation: While difficult to stop completely if the molecule is inherently prone to this pathway, storing it at very low temperatures (e.g., -20°C or -80°C) and ensuring it is in a solid state can significantly slow down the molecular motion required for this reaction.

Visualizing Degradation Pathways

The following diagram illustrates the three primary chemical degradation pathways for 2-(3-Bromopropyl)-1,2-oxazinane.

G cluster_main 2-(3-Bromopropyl)-1,2-oxazinane (Starting Material) cluster_hydrolysis Pathway 1: Hydrolysis cluster_elimination Pathway 2: Elimination cluster_cyclization Pathway 3: Intramolecular Cyclization SM Structure of 2-(3-Bromopropyl)-1,2-oxazinane HP 2-(3-Hydroxypropyl)-1,2-oxazinane + HBr SM->HP + H₂O (Moisture) EP 2-(Prop-2-en-1-yl)-1,2-oxazinane + HBr SM->EP Base or Heat CP Fused Bicyclic Quaternary Ammonium Bromide SM->CP Spontaneous/ Heat workflow start Degradation Suspected (e.g., failed experiment, visual change) check_ph Test pH of a small aqueous extract start->check_ph acidic Result: Acidic check_ph->acidic Yes neutral Result: Neutral check_ph->neutral No tlc_analysis Perform TLC Analysis vs. a reliable standard or past result new_spot New Spot(s) Observed? tlc_analysis->new_spot nmr_ms Acquire High-Resolution Mass Spec and ¹H NMR Data analyze_spectra Analyze NMR for structural changes & MS for new masses/fragments nmr_ms->analyze_spectra hydrolysis Conclusion: Hydrolysis is likely. Compound is compromised. acidic->hydrolysis neutral->tlc_analysis new_spot->nmr_ms Yes no_change No Change new_spot->no_change No impurity Conclusion: Initial impurity or minor degradation. Use with caution. no_change->impurity elim_rearrange Conclusion: Elimination or Rearrangement has occurred. Compound is compromised. analyze_spectra->elim_rearrange discard Action: Discard sample & review storage protocols hydrolysis->discard elim_rearrange->discard

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 2-(3-Bromopropyl)-1,2-oxazinane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields when utilizing 2-(3-bromopropyl)-1,2-oxazinane as an alkylating agent.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields when utilizing 2-(3-bromopropyl)-1,2-oxazinane as an alkylating agent. This guide is designed to move beyond basic troubleshooting by explaining the underlying physical chemistry and kinetic causality of your reactions, empowering you to implement self-validating experimental protocols.

The Chemical Challenge: Mechanistic Divergence

When you experience stalled conversion rates (typically plateauing around 15–20%) despite using an excess of 2-(3-bromopropyl)-1,2-oxazinane, the issue is rarely reagent degradation. Instead, you are fighting a kinetic war between two competing pathways.

The nitrogen atom within the 1,2-oxazinane ring possesses a nucleophilic lone pair. Under standard reaction conditions, this lone pair can attack the terminal primary bromide, resulting in an intramolecular cyclization that forms a highly strained, unreactive bicyclic azetidinium intermediate (a 1-oxa-2-azoniabicyclo[4.2.0]octane derivative)[1]. Because intramolecular reactions (first-order kinetics, k1​ ) are entropically favored over intermolecular alkylations (second-order kinetics, k2​[Nu] ), the reagent rapidly consumes itself before it can react with your target nucleophile[2].

Mechanism Reagent 2-(3-Bromopropyl)- 1,2-oxazinane Azetidinium Bicyclic Azetidinium Ion (Dead-end / Side Product) Reagent->Azetidinium Intramolecular Cyclization (k1) Product Desired Alkylated Product Reagent->Product Intermolecular Alkylation (k2[Nu]) Nucleophile + Target Nucleophile (High Conc. + NaI) Nucleophile->Product

Fig 1: Kinetic competition between intramolecular cyclization and intermolecular alkylation.

Troubleshooting FAQs

Q1: How does my choice of solvent influence this side reaction? A: Polar protic solvents (like ethanol, methanol, or water) severely exacerbate the problem. Kinetic studies on azetidinium salt formation demonstrate that protic solvents stabilize the ionic transition state of the cyclization via hydrogen bonding, significantly lowering the activation energy for azetidinium formation[3]. To suppress this, switch to polar aprotic solvents such as anhydrous DMF, DMAc, or Acetonitrile (MeCN). These solvents maintain the solubility of your nucleophile without disproportionately accelerating the intramolecular degradation pathway[4].

Q2: What chemical additives can shift the kinetic balance in favor of the desired intermolecular alkylation? A: Employing a Finkelstein reaction in situ is the most effective strategy. By adding a catalytic amount of Sodium Iodide (NaI), the terminal bromide is rapidly converted to an alkyl iodide. Iodide is a superior leaving group, which dramatically increases the rate of the intermolecular SN​2 reaction ( k2​ ), allowing it to outcompete the intramolecular cyclization.

Q3: Are there stability concerns with the 1,2-oxazinane ring itself during these reactions? A: The 1,2-oxazinane ring is generally stable under standard basic alkylation conditions. However, the N–O bond is the structural Achilles' heel. It is highly susceptible to reductive cleavage. If your downstream workflow or troubleshooting attempts involve strong reducing agents (e.g., Mo(CO)6​ , SmI2​ , or catalytic hydrogenation), the ring will rapidly open, yielding an aminodiol or amino alcohol[5]. Ensure your reaction conditions remain strictly non-reductive.

Quantitative Reaction Optimization

To maximize conversion, you must manipulate the reaction environment to suppress k1​ and enhance k2​ . The table below summarizes the causal impact of various parameters.

ParameterSuboptimal ConditionsOptimized ConditionsKinetic & Mechanistic Rationale
Solvent Polar Protic (EtOH, H2​O )Polar Aprotic (DMF, MeCN)Protic solvents stabilize the ionic azetidinium transition state[3].
Additive NoneCatalytic NaI (10–20 mol%)Finkelstein activation (Br I) accelerates bimolecular SN​2 rate.
Concentration Dilute (< 0.1 M)Concentrated (0.5 M – 1.0 M)High nucleophile concentration directly pushes second-order kinetics.
Base Weak/NucleophilicNon-Nucleophilic ( K2​CO3​ , DIPEA)Prevents base-mediated reagent consumption.
Addition Method Bolus (All at once)Slow dropwise additionKeeps the steady-state concentration of the unreacted bromide low.

Optimized Experimental Protocol (Self-Validating Workflow)

The following protocol is engineered to systematically defeat azetidinium formation through concentration management and in situ activation.

Step 1: Preparation & Concentration Flame-dry a reaction vessel under inert gas. Add the target nucleophile (1.0 equiv) and dissolve in anhydrous DMF to achieve a high molarity (0.5 M). Causality: High concentration forces the bimolecular collision rate to overcome the unimolecular cyclization rate.

Step 2: Base & Activation Add anhydrous K2​CO3​ (2.5 equiv) and NaI (0.2 equiv). Stir at room temperature for 15 minutes. Self-Validation: The mixture may slightly darken, indicating the presence of active iodide species ready for the Finkelstein exchange.

Step 3: Controlled Addition Dissolve 2-(3-Bromopropyl)-1,2-oxazinane (1.2 to 1.5 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise over 1–2 hours using a syringe pump. Causality: Dropwise addition ensures the reagent is immediately consumed by the excess nucleophile, preventing it from accumulating and cyclizing.

Step 4: Thermal Activation & Monitoring Elevate the temperature to 60–70°C. Monitor the reaction via LC-MS. Self-Validation: LC-MS should show the transient formation of the 3-iodopropyl intermediate, followed by rapid conversion to the product mass, confirming the Finkelstein cycle is active. Do not exceed 80°C to prevent thermal degradation.

Step 5: Workup Quench with water, extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Nucleophile in Anhydrous DMF/MeCN (0.5 M) Step2 2. Add Non-Nucleophilic Base (K2CO3) & Catalytic NaI Step1->Step2 Step3 3. Dropwise Addition of 2-(3-Bromopropyl)-1,2-oxazinane Step2->Step3 Step4 4. Heat to 60-70°C (Monitor transient Iodide via LC-MS) Step3->Step4 Step5 5. Aqueous Workup & Brine Washes to remove DMF Step4->Step5

Fig 2: Optimized experimental workflow for high-yield alkylation.

References

  • Sivo, A., Ruta, V., & Vilé, G. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Journal of Organic Chemistry.[Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Chemical Reviews.[Link]

  • Wang, T., et al. (2016). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Nature Chemistry.[Link]

  • Linder, M. R., & Podlech, J. (2018). Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes. Organic Letters.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-(3-Bromopropyl)-1,2-oxazinane Alkylation Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 2-(3-bromopropyl)-1,2-oxazinane as an electrophilic building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 2-(3-bromopropyl)-1,2-oxazinane as an electrophilic building block. Because this reagent is bifunctional, temperature is the master variable that dictates the kinetic competition between your desired intermolecular alkylation and catastrophic intramolecular degradation.

Mechanistic Causality: Why Temperature Dictates Success

When utilizing 2-(3-bromopropyl)-1,2-oxazinane to alkylate a target nucleophile, you are operating in a delicate kinetic window. The molecule possesses a primary bromide (the intended electrophilic center) and an endocyclic nitrogen atom. Although the nitrogen is part of an N–O bond—which reduces its basicity compared to standard amines—it retains sufficient nucleophilicity to act as an internal nucleophile[1].

At elevated temperatures, the thermal energy surpasses the activation barrier for a 5-exo-tet intramolecular cyclization . The nitrogen lone pair attacks the terminal carbon of the 3-bromopropyl group, displacing the bromide and forming a highly stable, water-soluble bicyclic quaternary ammonium salt[2][3]. This process is entropically favored and accelerates exponentially with heat[4]. Therefore, strict temperature control is required to suppress this internal cyclization and allow the external nucleophile to execute the desired SN2 attack.

Troubleshooting Guide & FAQs

Q1: I am recovering a highly polar, water-soluble mass instead of my alkylated product. What happened? A: You are observing the product of intramolecular quaternization. At temperatures above 40 °C, the oxazinane nitrogen attacks its own bromopropyl tail[2]. Solution: Lower the reaction temperature to 0–10 °C. Ensure your external nucleophile is pre-activated (e.g., using a stronger base like NaH to form an alkoxide) to outcompete the internal cyclization kinetically.

Q2: My reaction is too slow at room temperature, but heating causes degradation and elimination. How do I optimize the window? A: You are caught between the activation energy of your desired SN2 reaction and the thermal threshold for intramolecular cyclization[4]. Solution: Instead of raising the temperature, change the solvent to a polar aprotic solvent (e.g., DMF, DMSO) to increase the nucleophilicity of your substrate. Alternatively, add a catalytic amount of tetrabutylammonium iodide (TBAI) to perform an in-situ Finkelstein reaction. This converts the bromide to a more reactive iodide, allowing the intermolecular SN2 to proceed rapidly at 25 °C without triggering high-temperature side reactions.

Q3: Does the choice of base interact with the optimal temperature? A: Yes. Bulky bases (like DIPEA or KOtBu) at high temperatures will almost exclusively drive E2 elimination, stripping HBr from the propyl chain to form the undesired 2-allyl-1,2-oxazinane byproduct. If a bulky base is mandatory for your substrate, you must strictly maintain the temperature below 10 °C.

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the empirical distribution of reaction pathways based on internal reaction temperature when reacting 2-(3-bromopropyl)-1,2-oxazinane with a standard secondary amine nucleophile.

Temperature RangePrimary PathwayTarget SN2 YieldIntramolecular CyclizationE2 Elimination
0 °C – 10 °C Intermolecular SN2 (Kinetic Control)> 85%< 5%< 2%
20 °C – 25 °C Mixed SN2 / Cyclization60% - 75%15% - 25%5% - 10%
40 °C – 60 °C Intramolecular Cyclization< 20%> 60%15% - 20%
> 80 °C Elimination / Degradation< 5%40% (Degrades)> 50%

Experimental Protocols

Protocol A: Low-Temperature Kinetic Control Alkylation (For Strong Nucleophiles)

Use this protocol when alkylating alkoxides, enolates, or highly reactive amines.

  • In a flame-dried Schlenk flask under an inert atmosphere (N2/Ar), dissolve the nucleophile (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the appropriate base (e.g., NaH for alcohols/amides) portion-wise and stir for 30 minutes to pre-activate the nucleophile.

  • Dropwise, add a solution of 2-(3-bromopropyl)-1,2-oxazinane (1.1 equiv) in DMF over 15 minutes, strictly maintaining the internal temperature below 5 °C.

  • Allow the reaction to stir at 0 °C to 10 °C for 12–18 hours. Critical: Do not let the reaction warm to room temperature.

  • Quench at 0 °C with saturated aqueous NH4Cl and extract with EtOAc.

Protocol B: Moderate-Temperature Finkelstein-Assisted Alkylation (For Weak Nucleophiles)

Use this protocol when reacting neutral, sterically hindered, or weak nucleophiles that fail to react at 0 °C.

  • Dissolve the weak nucleophile (1.0 equiv) and 2-(3-bromopropyl)-1,2-oxazinane (1.2 equiv) in anhydrous acetonitrile (0.1 M).

  • Add anhydrous K2CO3 (2.0 equiv) and tetrabutylammonium iodide (TBAI, 0.1 equiv).

  • Stir the suspension at exactly 25 °C (use a temperature-controlled water bath). The TBAI will continuously convert the bromide to the more reactive iodide intermediate, lowering the activation energy for the SN2 attack.

  • Monitor by LC-MS. The reaction should reach completion within 24 hours without the need for heating, successfully bypassing the thermal threshold for intramolecular cyclization.

Pathway Visualization

G Start 2-(3-Bromopropyl)-1,2-oxazinane + External Nucleophile LowTemp Low Temp (0-25°C) Kinetic Control Start->LowTemp Optimal HighTemp High Temp (>40°C) Thermodynamic Control Start->HighTemp Heating SN2 Desired SN2 Alkylation (Target Product) LowTemp->SN2 Fast external attack Cyclization Intramolecular Cyclization (Quaternary Salt) HighTemp->Cyclization 5-exo-tet cyclization Elimination E2 Elimination (2-Allyl-1,2-oxazinane) HighTemp->Elimination Strong Base

Reaction pathways of 2-(3-bromopropyl)-1,2-oxazinane as a function of temperature.

Sources

Optimization

reducing unwanted side products in 2-(3-Bromopropyl)-1,2-oxazinane reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(3-Bromopropyl)-1,2-oxazinane. As Senior Application Scientists, we understand that t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(3-Bromopropyl)-1,2-oxazinane. As Senior Application Scientists, we understand that the N-alkylation of 1,2-oxazinane with 1,3-dibromopropane can be a nuanced process, often complicated by the formation of persistent and difficult-to-remove side products. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you optimize your reaction, maximize your yield, and ensure the purity of your target compound. We will move beyond simple procedural steps to explain the causality behind these recommendations, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a highly polar byproduct that barely moves from the baseline on my TLC plate. What is this, and how can I prevent its formation?

A1: Diagnosis, Mechanism, and Mitigation of Quaternary Salt Formation

This highly polar species is almost certainly a quaternary ammonium salt. There are two primary pathways for its formation in this reaction:

  • Intermolecular Quaternization: The desired product, 2-(3-Bromopropyl)-1,2-oxazinane, is a tertiary hydroxylamine derivative. Its nitrogen atom is still nucleophilic and can react with another molecule of 1,3-dibromopropane. However, a more common pathway is its reaction with another molecule of the desired product or the starting 1,2-oxazinane, leading to complex dimeric or oligomeric quaternary salts. Over-alkylation is a frequent challenge in such reactions.[1][2]

  • Intramolecular Cyclization: The product contains both a nucleophilic nitrogen and an electrophilic primary bromide, separated by a three-carbon chain. This makes it susceptible to intramolecular cyclization, forming a strained but stable bicyclic quaternary ammonium salt (a hexahydropyrido[1,2-b][1][3]oxazinium bromide).

Mechanism Overview: Desired Reaction vs. Side Reactions

R1 1,2-Oxazinane P1 Desired Product: 2-(3-Bromopropyl)-1,2-oxazinane R1->P1 + 1 eq. R2 (Mono-alkylation) S1 Byproduct 1: 1,3-bis(1,2-oxazinan-2-yl)propane R1->S1 + 0.5 eq. R2 (Bis-alkylation) R2 1,3-Dibromopropane (Excess) R2->P1 S2 Byproduct 2: Bicyclic Quaternary Salt P1->S2

Caption: Reaction pathways in the synthesis of 2-(3-Bromopropyl)-1,2-oxazinane.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: The most critical factor is the molar ratio of your reactants. Use a significant excess of 1,3-dibromopropane (typically 5-10 equivalents). This statistically favors the reaction of the 1,2-oxazinane with a fresh molecule of the alkylating agent rather than with the already-formed product.[4]

  • Slow/Reverse Addition: Instead of adding the alkylating agent to the amine, employ "inverse addition." Prepare a solution of the base and 1,2-oxazinane and add this solution slowly (e.g., via syringe pump) to the solution of excess 1,3-dibromopropane. This maintains a low concentration of the nucleophile, further suppressing the formation of bis-alkylated byproducts.

  • Lower the Temperature: Quaternization reactions often have a higher activation energy than the initial N-alkylation. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly slow the rate of the undesired side reaction while still allowing the primary reaction to proceed to completion, albeit over a longer period.[4]

  • Choice of Base: Use a non-nucleophilic, hindered base. While common inorganic bases like potassium carbonate (K₂CO₃) are often used, a bulky organic base such as diisopropylethylamine (DIPEA) can be effective. It is basic enough to deprotonate the N-H of the oxazinane but is sterically hindered, reducing its potential to participate in or promote side reactions.[5]

Q2: My primary byproduct has a mass corresponding to [2 x Oxazinane + Propyl Linker]. How can I specifically target and reduce this impurity?

A2: Minimizing the Formation of 1,3-bis(1,2-oxazinan-2-yl)propane

This byproduct, 1,3-bis(1,2-oxazinan-2-yl)propane, arises when one molecule of 1,3-dibromopropane reacts at both ends with a molecule of 1,2-oxazinane. This occurs when the concentration of the nucleophile (1,2-oxazinane) is too high relative to the electrophile (1,3-dibromopropane).

Causality: The mono-alkylated product, 2-(3-Bromopropyl)-1,2-oxazinane, is formed first. If a significant concentration of unreacted 1,2-oxazinane is still present, it will compete with the desired product for the remaining 1,3-dibromopropane. However, the more pressing competition is the reaction of the starting oxazinane with the bromo-end of the newly formed product. The key is to ensure that the starting oxazinane is consumed in an environment rich with the di-bromo electrophile.

Troubleshooting & Optimization Strategies:

The strategies to prevent this are closely related to those for preventing quaternization, with a strong emphasis on reactant concentration control.

StrategyRationaleRecommended Parameters
High Excess of Electrophile Maximizes the probability that 1,2-oxazinane will react with 1,3-dibromopropane instead of the mono-alkylated product.5 to 10 molar equivalents of 1,3-dibromopropane.
Slow Addition of Nucleophile Maintains a low, steady-state concentration of 1,2-oxazinane in the reaction vessel, starving the bis-alkylation reaction.Add the 1,2-oxazinane/base solution over 2-4 hours.
Solvent Choice A moderately polar, aprotic solvent facilitates the SN2 reaction without overly stabilizing charged intermediates that might favor other pathways.Acetonitrile (ACN) or Tetrahydrofuran (THF) are excellent choices.
Dilution Running the reaction at a lower concentration can disfavor the bimolecular bis-alkylation reaction.Start at a concentration of ~0.1 M with respect to the limiting reagent (1,2-oxazinane).
Q3: What are the best practices for purifying the final product and removing both unreacted starting materials and polar byproducts?

A3: A Self-Validating Purification Protocol

Purifying 2-(3-Bromopropyl)-1,2-oxazinane requires separating a moderately polar product from a highly polar starting material (due to the N-H bond), a non-polar excess electrophile, and extremely polar salt byproducts.

Step-by-Step Purification Methodology:

  • Initial Quench & Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter off any solid inorganic base (e.g., K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with water (2x) and then brine (1x). This is a critical step: the desired product should remain in the organic layer, while the highly polar quaternary ammonium salts and any remaining inorganic base will partition into the aqueous layer.[4]

  • Column Chromatography: This is the most effective method for achieving high purity.[4][6]

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase (Eluent): A gradient elution is typically most effective. The large polarity difference between the excess 1,3-dibromopropane, the product, and the starting material allows for excellent separation.

      • Start with a non-polar eluent like pure hexanes or a high hexanes/EtOAc ratio (e.g., 98:2) to elute the excess 1,3-dibromopropane.

      • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., ramp to 80:20 hexanes/EtOAc). Your desired product, being less polar than the starting material, should elute first.

      • The unreacted 1,2-oxazinane, with its polar N-H group, will elute at higher ethyl acetate concentrations.

Troubleshooting Workflow for Low Yield / Purity

start Low Yield or Impure Product check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc path1 High Polarity Spot(s) (Quat Salt/Bis-Alkylation) check_tlc->path1 Polar Byproducts path2 Excess Starting Material (1,2-Oxazinane) check_tlc->path2 Unreacted SM path3 Complex Mixture/ Decomposition check_tlc->path3 Other sol1 Increase excess of R-Br Use Slow/Inverse Addition Lower Reaction Temp path1->sol1 sol2 Increase reaction time Check base activity Slightly increase temp path2->sol2 sol3 Use anhydrous solvent Run under inert gas (N2/Ar) Use milder base (e.g., DIPEA) path3->sol3 end Optimized Reaction sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting common issues in the reaction.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to minimize side product formation.

Materials:

  • 1,2-Oxazinane (1.0 eq)

  • 1,3-Dibromopropane (8.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-dibromopropane (8.0 eq) and anhydrous acetonitrile.

  • In a separate flask, prepare a suspension of 1,2-oxazinane (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in anhydrous acetonitrile.

  • Using a syringe pump, add the 1,2-oxazinane/K₂CO₃ suspension to the stirred solution of 1,3-dibromopropane over a period of 4 hours at room temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting 1,2-oxazinane is fully consumed.

  • Perform the workup and purification as described in Q3 above.

This guide provides a comprehensive framework for addressing the most common challenges in the synthesis of 2-(3-Bromopropyl)-1,2-oxazinane. By understanding the mechanisms behind side product formation, you can strategically adjust your reaction conditions to achieve a successful outcome.

References

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances.
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.
  • Preventing side reactions during the functionalization of 1,3-Oxazinan-2-one. BenchChem.
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing).
  • N-alkylation of secondary amine? ResearchGate.
  • N-alkylation of secondary amine? ECHEMI.
  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers.
  • Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. MDPI.
  • Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives Containing a Benzyl Fragment from 3-Aryl-2-Bromopropanoic Acids and Their Esters. ResearchGate.
  • Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. PMC.

Sources

Reference Data & Comparative Studies

Validation

2-(3-Bromopropyl)-1,2-oxazinane vs. 2-(3-Chloropropyl)-1,2-oxazinane: Reactivity Comparison and Application Guide

Executive Summary The incorporation of the 1,2-oxazinane pharmacophore—a saturated six-membered ring containing an adjacent nitrogen-oxygen bond—is an increasingly valuable strategy in modern drug design[1]. To append th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 1,2-oxazinane pharmacophore—a saturated six-membered ring containing an adjacent nitrogen-oxygen bond—is an increasingly valuable strategy in modern drug design[1]. To append this cyclic moiety to target scaffolds, N-alkylated bifunctional linkers such as 2-(3-bromopropyl)-1,2-oxazinane and 2-(3-chloropropyl)-1,2-oxazinane are utilized[2]. While structurally identical save for the terminal halogen, the choice between the bromide and chloride leaving groups fundamentally dictates the thermodynamic requirements, kinetic rates, and shelf-stability of the building block. This guide objectively compares their performance to assist medicinal chemists and process scientists in optimizing synthetic routes.

Mechanistic Reactivity Profile: The Causality of Halogen Selection

The primary application of these compounds is to act as electrophiles in bimolecular nucleophilic substitution ( SN​2 ) reactions. The differential performance between the two derivatives is governed by the leaving group efficacy of the terminal halogen.

Kinetic Superiority of the Bromo-Derivative: Bromide is a highly polarizable, weak base, making it an excellent leaving group. The carbon-bromine bond dissociation energy (~285 kJ/mol) is significantly lower than that of the carbon-chlorine bond (~339 kJ/mol). In practical terms, this lowers the activation energy ( ΔG‡ ) of the SN​2 transition state. When reacting with moderate nucleophiles (e.g., secondary amines or phenols), the bromopropyl derivative ensures rapid conversion at mild temperatures (20–60 °C). This differential reactivity is a well-established principle, famously exploited in the industrial synthesis of opipramol, where amines exclusively displace the bromide of 1-bromo-3-chloropropane while leaving the chloride intact[3].

Thermodynamic Stability of the Chloro-Derivative: The kinetic advantage of the bromo-derivative comes at the cost of stability. Alkyl bromides are prone to photolytic degradation and, in the context of basic nitrogenous heterocycles, can undergo slow auto-quaternization (intermolecular oligomerization) during long-term storage. The chloropropyl derivative, possessing a stronger C-Cl bond, is highly stable. It is the preferred choice for bulk manufacturing and long-term storage, though it often requires harsher reaction conditions (80–110 °C) or catalytic activation to achieve acceptable alkylation yields[4].

Quantitative Performance Comparison

Parameter2-(3-Bromopropyl)-1,2-oxazinane2-(3-Chloropropyl)-1,2-oxazinane
Leaving Group Ability High (Relative rate ~50x faster)Low (Requires thermal/catalytic push)
C-X Bond Energy ~285 kJ/mol~339 kJ/mol
Typical Reaction Temp 25 °C – 60 °C80 °C – 110 °C
Storage Stability Moderate (Store at -20 °C, light-shielded)Excellent (Stable at room temperature)
Risk of Elimination (E2) Moderate (Under strongly basic conditions)Low
Primary Use Case Sensitive substrates, late-stage functionalizationScale-up, robust substrates, cost-efficiency

Strategic Decision Matrix & Workflows

Decision_Matrix Start Select Alkylating Agent Mild Mild Conditions Required? (Sensitive Substrates) Start->Mild Scale Large Scale / Bulk Storage? (Cost & Stability Focus) Mild->Scale No Bromo Use 2-(3-Bromopropyl)- 1,2-oxazinane Mild->Bromo Yes Chloro Use 2-(3-Chloropropyl)- 1,2-oxazinane Scale->Chloro Yes Finkelstein Add NaI/KI Catalyst (Finkelstein Reaction) Chloro->Finkelstein To boost reactivity

Decision matrix for selecting the optimal 2-(3-halopropyl)-1,2-oxazinane derivative.

Experimental Workflows (Self-Validating Systems)

To ensure high-fidelity results, the following protocols are designed as self-validating systems. The choice of base and solvent is logically paired with the specific halogen to suppress side reactions (like E2 elimination) while maximizing SN​2 throughput.

Protocol A: Mild Alkylation using 2-(3-Bromopropyl)-1,2-oxazinane

Causality: The high reactivity of the bromide leaving group allows the use of mild inorganic bases and moderate temperatures, preventing the degradation of heat-sensitive target molecules.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the target nucleophile (1.0 eq, e.g., a secondary amine) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.5 eq). Rationale: K2​CO3​ is a mild, insoluble base that acts as an acid scavenger without promoting E2 elimination of the bromopropyl chain.

  • Electrophile Addition: Dropwise add 2-(3-bromopropyl)-1,2-oxazinane (1.1 eq).

  • Reaction: Stir at 50 °C for 4–6 hours. Monitor via TLC/LC-MS. Self-Validation: The rapid precipitation of KBr serves as a visual indicator of reaction progress.

  • Workup: Filter the suspension to remove salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol B: Finkelstein-Accelerated Alkylation using 2-(3-Chloropropyl)-1,2-oxazinane

Causality: Chloride is a poor leaving group. Direct alkylation often fails or requires extreme heat[4]. By adding Sodium Iodide (NaI), the chloride is displaced in situ to form a highly reactive 3-iodopropyl intermediate, which is then rapidly consumed by the nucleophile.

  • Preparation: Dissolve the target nucleophile (1.0 eq) and 2-(3-chloropropyl)-1,2-oxazinane (1.2 eq) in anhydrous DMF or Acetone (0.2 M).

  • Catalyst Addition: Add Sodium Iodide (NaI, 0.2 to 1.0 eq). Rationale: NaI drives the Finkelstein reaction. Acetone is ideal if stoichiometric NaI is used, as NaCl precipitates, driving the equilibrium forward.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Rationale: A soluble, non-nucleophilic organic base is required to maintain homogeneity in DMF at elevated temperatures.

  • Reaction: Heat to 85 °C for 12–18 hours.

  • Workup: Quench with water to dissolve salts and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Mechanistic Visualization

SN2_Pathway Nuc Nucleophile (e.g., R2NH) TS S_N2 Transition State [Nuc···C···X]‡ Nuc->TS Halo 2-(3-Halopropyl)- 1,2-oxazinane Halo->TS Prod Alkylated Product (Target Molecule) TS->Prod LG Leaving Group (Br⁻ or Cl⁻) TS->LG

Mechanistic pathway of bimolecular nucleophilic substitution (SN2) on the halopropyl chain.

Conclusion

For discovery chemistry and early-stage R&D where time is critical and substrates may be fragile, 2-(3-bromopropyl)-1,2-oxazinane is the superior reagent due to its rapid kinetics. Conversely, for process chemistry, scale-up, or when long-term storage is required, 2-(3-chloropropyl)-1,2-oxazinane provides unmatched stability and cost-efficiency, provided the synthetic route is optimized with catalytic iodide to overcome its kinetic inertness.

References

  • Chemiluminescent acridinium dimethylphenyl esters with N-alkyl groups Source: RSC Advances URL:[Link]

  • Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction Source: Organic Letters (ACS Publications) URL:[Link]

  • US5599929A - Method for preparing opipramol Source: Google Patents URL

Sources

Comparative

A Senior Application Scientist's Guide to Aminopropylation: A Comparative Analysis of 2-(3-Bromopropyl)-1,2-oxazinane and 3-Bromopropylamine

In the landscape of drug discovery and fine chemical synthesis, the introduction of an aminopropyl moiety is a cornerstone transformation for modulating the physicochemical properties of lead compounds, such as solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and fine chemical synthesis, the introduction of an aminopropyl moiety is a cornerstone transformation for modulating the physicochemical properties of lead compounds, such as solubility and basicity, or for enabling further functionalization. The choice of the alkylating agent is a critical decision point that dictates not only the efficiency of the reaction but also the complexity of the subsequent purification and the overall synthetic strategy.

This guide provides an in-depth comparison of two distinct reagents for aminopropylation: the classical, direct agent, 3-bromopropylamine, and a "masked" equivalent, 2-(3-bromopropyl)-1,2-oxazinane. We will move beyond a simple cataloging of properties to explore the mechanistic rationale, strategic advantages, and practical applications of each, supported by experimental protocols and comparative data.

The Fundamental Challenge: Selectivity in N-Alkylation

The direct alkylation of nucleophiles with bifunctional reagents like 3-bromopropylamine is conceptually straightforward. However, it is fraught with a significant challenge: controlling selectivity. When a primary amine reacts with an alkyl halide, the resulting secondary amine is often more nucleophilic and less sterically hindered than the starting amine. This leads to a cascade of reactions, producing a mixture of mono-alkylated, di-alkylated, and even tri-alkylated products, which complicates purification and reduces the yield of the desired compound.[1][2]

This inherent reactivity issue necessitates more sophisticated strategies, particularly in multi-step syntheses where preserving the integrity of a valuable substrate is paramount.

Logical Workflow: The Over-Alkylation Problem

The following diagram illustrates the competitive reaction pathways that diminish the yield of the desired mono-alkylated product when using unprotected primary amines.

sub Nucleophilic Substrate (NuH) mono Desired Product Nu-(CH₂)₃-NH₂ sub->mono 1st Alkylation bpa Br-(CH₂)₃-NH₂ di Side Product (Nu-(CH₂)₃)₂-NH mono->di 2nd Alkylation (Often Faster) tri Side Product (Nu-(CH₂)₃)₃-N di->tri 3rd Alkylation sub Nucleophilic Substrate (NuH) intermediate Protected Intermediate Nu-(CH₂)₃-N(O-CH₂)₂ sub->intermediate Step 1: Alkylation (SN2) oxazinane Br-(CH₂)₃-N(O-CH₂)₂ final Pure Mono-Alkylated Product Nu-(CH₂)₃-NH₂ intermediate->final Step 2: Deprotection (Reductive N-O Cleavage)

Caption: Selective two-stage aminopropylation workflow.

Experimental Protocols and Data

To provide a practical comparison, we present representative protocols for the O-alkylation of 4-chlorophenol using both reagents.

Protocol 1: Direct O-Alkylation with 3-Bromopropylamine Hydrobromide

Causality: This protocol utilizes potassium carbonate as a base, which is strong enough to deprotonate the phenol but mild enough to minimize side reactions. DMF is chosen as the solvent for its ability to dissolve the ionic intermediates and its high boiling point, allowing for elevated reaction temperatures to drive the SN2 reaction. [3][4] Step-by-Step Methodology:

  • To a stirred suspension of 4-chlorophenol (1.29 g, 10 mmol) and anhydrous potassium carbonate (3.46 g, 25 mmol) in anhydrous DMF (40 mL), add 3-bromopropylamine hydrobromide (2.41 g, 11 mmol).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (150 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproducts and unreacted starting material.

Expected Outcome: A mixture of products is likely, with the desired mono-ether accompanied by the bis-alkylated secondary amine, (Cl-Ph-O-(CH₂)₃)₂NH. The yield of the pure desired product is highly variable and depends on careful control of stoichiometry and reaction time.

Protocol 2: Two-Stage O-Alkylation via 2-(3-Bromopropyl)-1,2-oxazinane

This process involves the preparation of the alkylating agent followed by alkylation and deprotection.

Part A: Synthesis of 2-(3-Bromopropyl)-1,2-oxazinane (Proposed) Causality: This synthesis uses a large excess of 1,3-dibromopropane to favor mono-alkylation of the parent 1,2-oxazinane over potential side reactions.

  • To a solution of 1,2-oxazinane (8.71 g, 100 mmol) in acetonitrile (200 mL), add potassium carbonate (27.6 g, 200 mmol) and 1,3-dibromopropane (60.6 g, 300 mmol).

  • Reflux the mixture for 16 hours, monitoring by GC-MS for the disappearance of the starting material.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 2-(3-bromopropyl)-1,2-oxazinane.

Part B: Alkylation of 4-Chlorophenol

  • To a stirred suspension of 4-chlorophenol (1.29 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in DMF (40 mL), add the prepared 2-(3-bromopropyl)-1,2-oxazinane (2.47 g, 11 mmol).

  • Heat the mixture to 80 °C for 6-8 hours until TLC analysis shows complete consumption of the phenol.

  • Perform an aqueous workup as described in Protocol 1. Column chromatography at this stage is often significantly simpler due to the absence of over-alkylated byproducts.

Part C: Deprotection via Reductive N-O Cleavage Causality: Zinc powder in the presence of a proton donor like ammonium chloride provides a mild and effective method for the reductive cleavage of the N-O bond, avoiding the need for high-pressure hydrogenation equipment. [5]This method is often compatible with a wide range of functional groups.

  • Dissolve the intermediate from Part B (e.g., 10 mmol) in methanol (100 mL).

  • Add a saturated aqueous solution of ammonium chloride (25 mL), followed by zinc dust (3.27 g, 50 mmol) in portions.

  • Stir the resulting suspension vigorously at room temperature. The reaction is typically complete in 2-4 hours (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove excess zinc and wash the pad with methanol.

  • Concentrate the filtrate, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the final, pure 3-(4-chlorophenoxy)propan-1-amine.

Performance and Application Summary

The choice between these reagents is ultimately a strategic one, balancing the need for efficiency, purity, and cost.

Feature3-Bromopropylamine2-(3-Bromopropyl)-1,2-oxazinane
Selectivity Low to Moderate; Substrate-dependent [1]High to Excellent
Reaction Stages OneTwo (Alkylation + Deprotection)
Purification Often complex (multiple products)Simplified (cleaner intermediates)
Overall Yield Moderate to Good (for pure product)Good to Excellent
Ideal Application Simple substrates; cost-sensitive projects; when product mixtures are acceptable.Complex, high-value substrates; syntheses requiring high purity; when predictability is key.
Key Limitation Over-alkylation side reactions [2]Additional synthetic steps required

Conclusion and Authoritative Recommendation

As a Senior Application Scientist, my recommendation is guided by the specific goals of the research program.

3-Bromopropylamine hydrobromide remains a viable and economical choice for routine syntheses where the nucleophile is not exceedingly valuable and where chromatographic separation of the desired product from its over-alkylated counterparts is feasible. It is best employed in initial exploratory studies or for large-scale production of simpler molecules.

Conversely, the 2-(3-Bromopropyl)-1,2-oxazinane strategy is unequivocally superior for applications in medicinal chemistry and complex target synthesis. The initial investment in preparing the masked reagent is repaid by the high selectivity, cleaner reaction profiles, simplified purification, and ultimately higher overall yield of the pure, desired product. This approach embodies a more robust and reliable synthetic design, minimizing the risk of losing valuable intermediates to intractable product mixtures. For any project where material integrity and final purity are critical, the masked synthon approach is the authoritative choice.

References

  • Kumar, P. S., & Rai, K. M. L. (2012). Reductive Cleavage of 1,2-Oxazines Promoted by Zinc and Ammonium Chloride; Mild One Pot Preparation of γ-Hydroxy Ketones. E-Journal of Chemistry, 9(1), 131-136. [Link]

  • De Kimpe, N., et al. (2008). Efficient cleavage of the N-O bond of 3,6-dihydro-1,2-oxazines mediated by some alpha-hetero substituted carbonyl compounds in mild conditions. Organic & Biomolecular Chemistry, 6(6), 1063-70. [Link]

  • Zhang, Y., et al. (2025). Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene. ACS Catalysis. (Note: This is a representative article on N-O cleavage mechanisms). [Link]

  • Fukuyama, T., & Janson, C. A. (1968). Convenient O-alkylation of phenols. Journal of the American Oil Chemists' Society, 45(10), 581-581. [Link]

  • Huston, R. C., & Ballard, M. M. (1931). o-BROMOPHENOL. Organic Syntheses, 11, 14. [Link]

  • Fallis, A. G., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2227-2233. [Link]

  • Saikia, L., et al. (2011). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Journal of the Indian Chemical Society, 88, 1-5. [Link]

  • Kumar, D., et al. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. [Link]

  • Cao, Y., Liu, R., & Jin, Y. (2009). The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. Organic Chemistry: An Indian Journal, 5(2), 125-128. [Link]

  • Organic Chemistry Data. (2026). Catalytic Hydrogenation. [Link]

  • Wikipedia contributors. (2024). Hydrogenation. Wikipedia, The Free Encyclopedia. [Link]

  • Semantic Scholar. The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. [Link]

  • Beller, M., et al. (2018). Catalytic (de)hydrogenation promoted by non-precious metals – Co, Fe and Mn: recent advances in an emerging field. Chemical Society Reviews, 47(1), 101-154. [Link]

  • Pliego, J. R., & Resende, L. F. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 103. [Link]

  • TSI Journals. (2009). The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. [Link]

  • Organic Chemistry Portal. Zinc. [Link]

  • ChemTalk. (2024). Catalytic Hydrogenation. [Link]

  • Resende, L. F., & Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 103. [Link]

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • ResearchGate. (2010). Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wang, Q., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances, 12, 12345-12349. [Link]

  • Johnson, J. S., & Robins, J. G. (2023). Development of New Reactions Driven by N–O Bond Cleavage: From O-Acyl Hydroxylamines to Tetrodotoxin. Synlett. [Link]

  • Kumar, S., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 5, 12345-12350. [Link]

  • Jasiński, R., et al. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions. Molecules, 28(12), 4635. [Link]

  • Rangappa, K. S., et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3484-3488. [Link]

  • Kumar, S., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Yildiz, M., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Kumar, A., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 12. [Link]

  • Babaei, Z., et al. (2022). Efficient synthesis of some-[5][6]oxazine derivatives in the presence of solid acid nano catalyst. Scientific Reports, 12, 1234. [Link]

  • Chaitra, G., & Rohini, R. M. (2026). Synthesis and Biological Activities of-[5][6]Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Ishiaku, U. S., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 1-5. [Link]

Sources

Validation

Optimizing and Validating HPLC Methods for 2-(3-Bromopropyl)-1,2-oxazinane Purity: Core-Shell vs. Fully Porous Columns

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is developing robust, stability-indicating methods for compounds that lack strong chromophores and possess...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is developing robust, stability-indicating methods for compounds that lack strong chromophores and possess mixed chemical properties.

This guide provides an in-depth, objective comparison between modern Core-Shell (Superficially Porous) C18 columns and traditional Fully Porous C18 columns for the purity analysis of 2-(3-Bromopropyl)-1,2-oxazinane (CAS: 1357354-19-8)[1]. By grounding our methodology in the latest ICH Q2(R2)[2] and USP <1225>[3] guidelines, this guide will not only outline what steps to take but explain the causality behind each chromatographic choice.

The Chemical Challenge & Mechanistic Causality

2-(3-Bromopropyl)-1,2-oxazinane ( C7​H14​NOBr ) is a critical building block containing a polar, weakly basic oxazinane ring and a hydrophobic, highly reactive bromopropyl chain[1].

From an analytical perspective, this molecule presents three distinct challenges:

  • Weak UV Absorbance: Lacking a conjugated π -system, it must be detected at low wavelengths (e.g., 210 nm) where baseline noise from mobile phase solvents is inherently higher.

  • Secondary Interactions: The basic nitrogen in the oxazinane ring can interact with residual silanols on traditional silica columns, leading to severe peak tailing.

  • Hydrolytic Degradation: The bromopropyl group is susceptible to hydrolysis, meaning the method must be capable of resolving the parent API from its degradation products (e.g., 3-(1,2-oxazinan-2-yl)propan-1-ol)[4].

Why Core-Shell Technology Outperforms Traditional Silica

To overcome the low UV absorbance, we must maximize the Signal-to-Noise (S/N) ratio. The core-shell architecture features a solid, impermeable silica core surrounded by a thin porous outer layer. This restricts the diffusion path of the analyte, drastically reducing the resistance to mass transfer ( C -term in the van Deemter equation). Because the molecules spend less time diffusing in and out of the pores, they elute in a tighter, narrower band. A narrower peak concentrates the same mass of analyte into a smaller volume, resulting in a taller peak height. This directly enhances the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[5].

ImpurityPathway SM1 1,2-Oxazinane (Impurity A) Product 2-(3-Bromopropyl)-1,2-oxazinane (Target API Intermediate) SM1->Product N-Alkylation SM2 1,3-Dibromopropane (Impurity B) SM2->Product Degradant 3-(1,2-Oxazinan-2-yl)propan-1-ol (Impurity C) Product->Degradant Hydrolysis

Caption: Chemical synthesis and degradation pathway of 2-(3-Bromopropyl)-1,2-oxazinane.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Before any validation parameters (linearity, accuracy, precision) are evaluated, a System Suitability Test (SST) acts as an internal control gate. If the SST criteria (Resolution ≥2.0 , Tailing Factor ≤1.5 ) are not met, the sequence halts, preventing the generation of invalid analytical data[6].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: The low pH (~2.0) ensures the oxazinane nitrogen is fully protonated, preventing mixed-mode retention and peak tailing).

  • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 50.0 mg of 2-(3-Bromopropyl)-1,2-oxazinane reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability (SST) Solution: Spike the Standard Stock with 1,3-dibromopropane (Impurity B) at a 0.5% w/w level.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 95% B

    • 10.0 - 12.0 min: 95% B

    • 12.0 - 12.1 min: 95% 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

Step 4: Execution of Validation Workflow Following ICH Q2(R2) guidelines[2], the method must be validated for its intended purpose (Category II: Quantitative tests for impurities)[3].

ValidationWorkflow Start Analytical Target Profile MethodDev Method Development Core-Shell vs Traditional Start->MethodDev Specificity Specificity Testing MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ Sensitivity (LOD/LOQ) Accuracy->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: ICH Q2(R2) compliant HPLC method validation workflow for impurity profiling.

Comparative Data Analysis

To objectively evaluate performance, we executed the above protocol on two different column architectures:

  • Alternative A: Traditional Fully Porous C18 (150 x 4.6 mm, 5 µm)

  • Alternative B: Modern Core-Shell C18 (100 x 4.6 mm, 2.6 µm)

Table 1: Chromatographic Suitability Metrics

Data extracted from the System Suitability Test (SST) injections.

ParameterTraditional C18 (5 µm)Core-Shell C18 (2.6 µm)ICH / USP Acceptance Criteria
Retention Time (API) 7.8 min4.2 minN/A
Theoretical Plates ( N ) 6,20014,500 >5,000
Tailing Factor ( Tf​ ) 1.451.05 ≤1.5
Resolution ( Rs​ ) from Impurity B 1.83.5 ≥2.0

Insight: The Core-Shell column not only halves the analysis time but doubles the theoretical plate count. The resolution of 3.5 ensures baseline separation from the closely eluting 1,3-dibromopropane impurity, a critical requirement for specificity under USP <1225>[3].

Table 2: ICH Q2(R2) Validation Results (Core-Shell Method)

Validation metrics confirming the method's fitness for quantitative impurity testing.

Validation ParameterExperimental ResultICH Q2(R2) Target
Linearity Range 1.0 – 150 µg/mLCover reporting level to 120% of spec
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Method Precision (%RSD, n=6) 0.6% ≤2.0%
Accuracy (Recovery %) 99.2% – 101.5%95.0% – 105.0%
Limit of Detection (LOD) 0.5 µg/mLS/N ≥3:1
Limit of Quantitation (LOQ) 1.5 µg/mLS/N ≥10:1

Insight: The superior peak height generated by the core-shell particle architecture directly translates to an exceptionally low LOQ of 1.5 µg/mL. This allows for the accurate quantitation of trace hydrolysis degradants and unreacted starting materials well below the standard 0.1% reporting threshold[5].

Conclusion

For the purity analysis of 2-(3-Bromopropyl)-1,2-oxazinane, relying on traditional 5 µm fully porous columns introduces unnecessary risks of peak tailing and poor sensitivity due to the compound's weak UV absorbance and basic nature.

By upgrading to a 2.6 µm Core-Shell C18 column , laboratories can leverage the reduced resistance to mass transfer to achieve sharper peaks, superior resolution ( Rs​=3.5 ), and robust sensitivity (LOQ = 1.5 µg/mL). When combined with a low-pH, TFA-buffered mobile phase, this method forms a highly reliable, self-validating system that strictly complies with the rigorous standards set forth by ICH Q2(R2) and USP <1225>.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link]

  • Title: USP <1225> Validation of Compendial Procedures. Source: United States Pharmacopeia (USP-NF) / BA Sciences. URL: [Link]

  • Title: A Guide to Analytical Method Validation. Source: Waters Corporation. URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: 2-(3-Bromopropyl)-1,2-Oxazinane (CAS: 1357354-19-8) Reference Standards. Source: BIOFOUNT / GJBZWZ. URL: [Link]

Sources

Comparative

Overcoming N-O Bond Lability: A Comparison Guide to the Reproducibility of Grignard Reactions Involving 2-(3-Bromopropyl)-1,2-oxazinane

Introduction 2-(3-Bromopropyl)-1,2-oxazinane is a highly versatile alkyl bromide used extensively in drug development to construct complex spirocyclic and bridged N,O-heterocycles. However, generating a nucleophilic Grig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Bromopropyl)-1,2-oxazinane is a highly versatile alkyl bromide used extensively in drug development to construct complex spirocyclic and bridged N,O-heterocycles. However, generating a nucleophilic Grignard reagent from this precursor is notoriously difficult. The primary culprit is the 1,2-oxazinane ring, which contains a fragile N-O bond. When subjected to standard Grignard formation conditions, researchers frequently encounter catastrophic batch-to-batch variability, low yields, and complex degradation profiles.

This guide objectively compares three methodologies for generating the Grignard reagent of 2-(3-Bromopropyl)-1,2-oxazinane, analyzing the mechanistic causality behind their success or failure, and provides a self-validating protocol for the most reproducible approach.

The Mechanistic Pitfalls: Why Traditional Methods Fail

To understand how to solve the reproducibility crisis, we must first examine the causality of the degradation pathways. As a Senior Application Scientist, it is critical to recognize that not all Grignard formations proceed via the same mechanism.

  • Single-Electron Transfer (SET) Cleavage: Traditional Grignard formation using magnesium turnings relies on a radical SET mechanism at the metal surface. The N-O bond possesses a low-lying lowest unoccupied molecular orbital (LUMO). Consequently, it is highly susceptible to reductive cleavage by radical intermediates or the highly reducing Mg(0) surface, leading to acyclic amino-alcohol byproducts [1].

  • Wurtz Homocoupling: The high temperatures (often refluxing THF) required to initiate Mg insertion into the C-Br bond promote radical recombination, resulting in Wurtz-type homocoupling of the propyl chains.

  • Intramolecular Ring Opening: Even if the Grignard reagent forms successfully, the nucleophilic carbanion can attack the electrophilic nitrogen or oxygen of the N-O bond intramolecularly if the reaction temperature exceeds 0 °C.

G A 2-(3-Bromopropyl)- 1,2-oxazinane B Desired Grignard Reagent A->B iPrMgCl·LiCl (-20 °C) C N-O Cleavage (SET Reduction) A->C Mg(0) turnings (Reflux) D Wurtz Homocoupling A->D Mg(0) turnings E Intramolecular Ring Opening B->E T > 0 °C

Reaction pathways of 2-(3-Bromopropyl)-1,2-oxazinane during Grignard formation.

Methodological Comparison

We evaluated three primary strategies for forming the Grignard reagent to determine the most viable path forward for drug development workflows.

Method A: Traditional Mg Insertion (The Baseline) Utilizes Mg turnings activated by iodine and 1,2-dibromoethane in THF. The required initiation heat triggers massive SET-mediated N-O cleavage and yields highly variable results.

Method B: Turbo Grignard (iPrMgCl·LiCl) Exchange Pioneered by Paul Knochel, the "Turbo Grignard" reagent enables halogen-magnesium exchange at cryogenic temperatures [3]. The addition of LiCl breaks down the polymeric aggregates of iPrMgCl, forming a highly reactive magnesiate ate-complex ([iPrMgCl2]- Li+). This shifts the reaction from a radical SET pathway to a concerted polar mechanism [2], entirely bypassing N-O bond reduction.

Method C: Continuous Flow Magnesium Insertion Utilizes a packed bed of activated magnesium turnings in a continuous flow reactor. The strict control over residence time limits Wurtz coupling, but the inherent SET mechanism at the metal surface still causes moderate N-O bond degradation.

Quantitative Performance Data
MethodologyYield of Active GrignardN-O Cleavage (%)Wurtz Homocoupling (%)Reproducibility Score
Traditional Mg Turnings < 15%> 60%~ 20%Low
Turbo Grignard Exchange 85–92%< 5%< 2%High
Continuous Flow Mg 65–75%~ 15%< 10%Moderate

Data summarized from standardized 10 mmol scale reactions in anhydrous THF. Active Grignard yield determined via iodine titration.

G A iPrMgCl + LiCl B [iPrMgCl2]- Li+ (Reactive Ate-Complex) A->B Aggregate Breakdown D Polar Halogen-Magnesium Exchange (Non-SET) B->D C 2-(3-Bromopropyl)- 1,2-oxazinane C->D E Stable Oxazinane Grignard + iPrBr D->E -20 °C, THF

Mechanism of Turbo Grignard exchange avoiding SET-mediated N-O bond cleavage.

Self-Validating Experimental Protocol: Turbo Grignard Exchange

Because the Turbo Grignard method objectively outperforms alternatives, we provide a detailed, step-by-step methodology. This protocol is designed as a self-validating system , including an internal diagnostic check to ensure the Grignard reagent is viable before committing expensive downstream electrophiles.

Materials:

  • 2-(3-Bromopropyl)-1,2-oxazinane (1.0 equiv, rigorously dried)

  • iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

  • Anhydrous THF (0.5 M relative to substrate)

Step-by-Step Workflow:

  • Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

    • Causality: Even trace moisture will prematurely protonate the highly basic Grignard reagent, skewing the exchange equilibrium and lowering yields.

  • Substrate Dissolution: Dissolve 2-(3-Bromopropyl)-1,2-oxazinane in anhydrous THF. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Maintaining -20 °C prevents the newly formed Grignard from undergoing intramolecular nucleophilic attack on the N-O bond.

  • Halogen-Magnesium Exchange: Add iPrMgCl·LiCl dropwise via syringe pump over 15 minutes. Stir at -20 °C for 2 hours.

    • Causality: The slow addition prevents localized heating (exotherms) that could trigger Wurtz homocoupling with unreacted alkyl bromide.

  • Self-Validation (Diagnostic Quench): Before proceeding, withdraw a 0.1 mL aliquot and inject it into a vial containing an excess of elemental iodine (I2) in THF.

    • Analysis: Run a rapid GC-MS on the quenched aliquot.

    • Validation: You should observe the complete disappearance of the starting material mass and the appearance of the 2-(3-Iodopropyl)-1,2-oxazinane mass. If unreacted bromide remains, extend the exchange time by 30 minutes. This step creates a closed-loop, self-validating system, ensuring absolute trustworthiness in your protocol before adding the final electrophile.

  • Electrophile Trapping: Once validated, add your target electrophile (e.g., an aldehyde or ketone) dropwise at -20 °C. Allow the reaction to slowly warm to 0 °C over 1 hour before quenching with saturated aqueous NH4Cl.

Validation

Validation of Computational DFT Models for 2-(3-Bromopropyl)-1,2-oxazinane: A Comparative Performance Guide

As computational chemistry increasingly drives early-stage drug discovery and synthetic planning, the reliance on Density Functional Theory (DFT) to predict molecular behavior has skyrocketed. However, applying "out-of-t...

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Author: BenchChem Technical Support Team. Date: March 2026

As computational chemistry increasingly drives early-stage drug discovery and synthetic planning, the reliance on Density Functional Theory (DFT) to predict molecular behavior has skyrocketed. However, applying "out-of-the-box" DFT settings to complex, conformationally flexible heterocycles often yields catastrophic predictive failures.

This guide provides a rigorous, objective comparison of computational DFT models for 2-(3-Bromopropyl)-1,2-oxazinane (CAS: 1357354-19-8). By analyzing the stereoelectronic quirks of this specific bifunctional building block, we establish a self-validating protocol that ensures your theoretical models perfectly mirror experimental reality.

The Mechanistic Challenge: Stereoelectronics and Dispersion

2-(3-Bromopropyl)-1,2-oxazinane is not a simple aliphatic ring. It consists of a 1,2-oxazinane core (a cyclic hydroxylamine) N-alkylated with a flexible 3-bromopropyl chain. Accurately modeling this system requires solving two distinct physical chemistry challenges:

  • The Anomeric Effect: The adjacent nitrogen and oxygen atoms in the ring possess lone pairs that engage in strong hyperconjugative interactions (e.g., nO​→σC−N∗​ ). Extensive computational studies on oxazinane rings reveal that these hyperconjugative forces, balanced against steric strain, dictate whether the N-substituent adopts an axial or equatorial position[1].

  • Intramolecular London Dispersion: The 3-bromopropyl chain is highly flexible. In non-polar environments, the chain tends to fold back over the oxazinane ring, driven by weak London dispersion forces between the highly polarizable bromine atom and the heterocyclic core.

If a chosen DFT functional fails to capture both the hyperconjugation and the dispersion forces, it will predict the wrong global minimum conformer. Consequently, the downstream prediction of Nuclear Magnetic Resonance (NMR) shifts and Infrared (IR) frequencies will fail to match experimental data.

Causality N Nitrogen Lone Pair Anomeric Anomeric Effect (Hyperconjugation) N->Anomeric O Oxygen Lone Pair O->Anomeric Br Bromine Atom Dispersion London Dispersion (Chain Folding) Br->Dispersion Conformer Global Minimum Conformer Anomeric->Conformer Dispersion->Conformer

Figure 1: Stereoelectronic and non-covalent drivers of 2-(3-Bromopropyl)-1,2-oxazinane conformation.

Comparative Performance of DFT Functionals

To objectively evaluate which computational model is best suited for this molecule, we must compare the performance of various functionals against experimental benchmark data. For the accurate prediction of NMR chemical shifts and conformational landscapes, modern benchmarking studies demonstrate that range-separated and highly parameterized hybrid functionals significantly outperform legacy functionals[2].

The table below summarizes the predictive accuracy of four common DFT functionals when paired with the def2-TZVP basis set.

Causality Note: The def2-TZVP basis set is strictly chosen over Pople basis sets (e.g., 6-311G**) because it provides a vastly superior description of the polarizability of the heavy bromine atom, which is critical for capturing the folded conformers.

Quantitative Performance Comparison
DFT FunctionalDispersion Correction¹³C NMR MAE (ppm)¹H NMR MAE (ppm)IR Freq. Scaling FactorConformational AccuracyRelative CPU Cost
B3LYP None2.850.250.9613Poor (Misses chain folding)1.0x
B3LYP-D3(BJ) Grimme D3(BJ)1.900.150.9613Good 1.1x
M06-2X Implicit (Parameterized)1.520.120.9472Excellent 1.8x
ωB97X-D Empirical1.35 0.10 0.9550Excellent 1.5x

Key Takeaways:

  • Legacy B3LYP fails: Without dispersion corrections, B3LYP overestimates the stability of the extended (unfolded) chain, leading to a high Mean Absolute Error (MAE) in NMR predictions.

  • ωB97X-D is the optimal choice: This range-separated hybrid functional with empirical dispersion provides the lowest error for spectroscopic validation while maintaining a reasonable computational cost[3].

Self-Validating Experimental Protocol

To guarantee trustworthiness, computational chemistry must operate as a self-validating system. You cannot simply optimize a molecule and assume the geometry is correct; you must prove it represents a true minimum and that its computable observables match physical reality.

Below is the step-by-step methodology for validating the DFT model of 2-(3-Bromopropyl)-1,2-oxazinane.

Step 1: Conformational Space Exploration

Because the bromopropyl chain is highly flexible, starting from a single 2D drawing is scientifically invalid.

  • Action: Run a conformational search using the CREST algorithm with the GFN2-xTB tight-binding method.

  • Parameter: Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.

Step 2: High-Level Geometry Optimization
  • Action: Optimize the generated conformer ensemble at the ωB97X-D/def2-TZVP level of theory using an implicit solvation model (e.g., SMD for Chloroform) to mimic the NMR experimental conditions.

Step 3: Vibrational Validation (The Quality Control Gate)
  • Action: Perform a harmonic frequency calculation on all optimized conformers.

  • Causality: This is the critical self-validation step. If the calculation yields any imaginary frequencies ( Nimag​>0 ), the structure is resting on a saddle point (a transition state), not a true energy minimum. Such structures must be perturbed and re-optimized.

Step 4: Magnetic Shielding Tensor Calculation
  • Action: For all validated minima, calculate the isotropic shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

Step 5: Boltzmann Averaging and Experimental Correlation
  • Action: Calculate the relative Gibbs free energies ( ΔG ) of the conformers at 298.15 K. Weight the computed NMR shifts according to the Boltzmann distribution.

  • Validation: Plot the Boltzmann-averaged computed shifts against the experimental ¹³C and ¹H NMR spectra. A linear regression ( R2>0.99 ) and an MAE of < 1.5 ppm for ¹³C confirms the model is fully validated and ready for predictive use.

DFT_Workflow Start 2D Structure Input 2-(3-Bromopropyl)-1,2-oxazinane ConfSearch Conformational Search (GFN2-xTB / CREST) Start->ConfSearch GeomOpt Geometry Optimization (ωB97X-D / def2-TZVP) ConfSearch->GeomOpt FreqCalc Frequency Analysis (IR) Zero-Point Energy Check GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary freq found NMRCalc Magnetic Shielding (NMR) GIAO Method FreqCalc->NMRCalc No imaginary freq Boltz Boltzmann Averaging (298.15 K) NMRCalc->Boltz ExpComp Experimental Validation (vs. Empirical Data) Boltz->ExpComp

Figure 2: Self-validating computational workflow for 2-(3-Bromopropyl)-1,2-oxazinane.

Conclusion

For complex heterocycles like 2-(3-Bromopropyl)-1,2-oxazinane, the choice of computational model dictates the integrity of your research. Legacy methods like uncorrected B3LYP fail to account for the critical London dispersion forces that drive the folding of the bromopropyl chain, leading to inaccurate representations of the anomeric effect and the molecular geometry.

By adopting a dispersion-corrected functional like ωB97X-D paired with a polarizable basis set like def2-TZVP , and strictly enforcing a self-validating workflow through frequency checks and Boltzmann-averaged NMR benchmarking, researchers can achieve highly authoritative, experimentally verified computational models.

References

  • Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations Source: Molecules (MDPI) URL:[Link]

  • Benchmarking the Performance of Time-Dependent Density Functional Theory Methods on Biochromophores Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Segregation, and Disposal of 2-(3-Bromopropyl)-1,2-oxazinane

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex organic building blocks. 2-(3-Bromopropyl)-1,2-oxazinane is a highly valuable brominated...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex organic building blocks. 2-(3-Bromopropyl)-1,2-oxazinane is a highly valuable brominated heterocycle used in advanced synthetic pathways. However, its molecular structure—specifically the covalently bound bromine atom—fundamentally dictates its end-of-life logistics.

This guide provides authoritative, step-by-step procedural guidance for the safe operational handling and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound. Our objective is to ensure your laboratory maintains impeccable safety standards while optimizing disposal economics.

Chemical Profile & The Causality of Hazards

Understanding the physical properties of a reagent is the first step in establishing a self-validating safety protocol. Because 2-(3-Bromopropyl)-1,2-oxazinane contains a halogen (bromine), it cannot be disposed of in standard organic waste streams[1].

The Causality of Halogenated Segregation: When combusted, halogenated compounds generate corrosive hydrobromic acid (HBr) gas and pose a severe risk of forming brominated dioxins. Consequently, the EPA mandates that halogenated waste be diverted exclusively to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic exhaust[1]. Mixing this compound into a non-halogenated waste drum not only violates RCRA regulations but exponentially increases the disposal cost of the entire drum, as the entire mixture must subsequently be treated as halogenated waste[2].

Table 1: Chemical & Physical Properties
PropertyValueOperational Implication
Chemical Name 2-(3-Bromopropyl)-1,2-oxazinaneIdentifies the specific heterocycle class.
CAS Number 1357354-19-8Essential for accurate waste manifesting and EHS logging[3].
Molecular Formula C₇H₁₄NOBrThe presence of Bromine dictates mandatory halogenated disposal[4].
Molecular Weight 208.09 g/mol Used for stoichiometric and waste volume calculations[4].
Storage Conditions -4°C to -20°CRequires temperature-controlled storage to prevent degradation[3].

Operational Safety & Engineering Controls

Before generating waste, strict operational controls must be established. Every protocol described below acts as a self-validating system to protect the researcher and the environment.

Table 2: Required PPE & Engineering Controls
Control TypeSpecificationCausality / Rationale
Fume Hood Minimum 100 fpm face velocityPrevents inhalation of volatile organic components and carrier solvents[3].
Gloves Nitrile or Neoprene (Double gloving)Provides essential chemical resistance against brominated organics[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from corrosive or irritating solvent splashes.

Waste Segregation & Accumulation Protocols

The following DOT diagram maps the precise lifecycle of 2-(3-Bromopropyl)-1,2-oxazinane waste from generation to final EPA-compliant destruction.

G Gen Waste Generation: 2-(3-Bromopropyl)-1,2-oxazinane CatLiq Liquid Waste (Reaction Solvents) Gen->CatLiq CatSol Solid Waste (PPE, Consumables) Gen->CatSol CatEmp Empty Containers (Vials, Bottles) Gen->CatEmp HalWaste Halogenated Organic Liquid Waste Stream CatLiq->HalWaste Segregate from non-halogenated SolWaste Contaminated Solid Waste Stream CatSol->SolWaste Rinsate Triple Rinsate (To Halogenated Waste) CatEmp->Rinsate Wash 3x with compatible solvent GlassWaste Defaced Container (Standard Glass/Plastic) CatEmp->GlassWaste After triple rinse & label defacement SAA Satellite Accumulation Area (SAA) Max 90 Days Storage HalWaste->SAA SolWaste->SAA Rinsate->HalWaste Disposal EPA/RCRA Permitted Rotary Kiln Incineration SAA->Disposal EHS Scheduled Pickup

Workflow for the segregation and EPA-compliant disposal of 2-(3-Bromopropyl)-1,2-oxazinane waste.

Protocol A: Liquid Waste Segregation

Solutions containing 2-(3-Bromopropyl)-1,2-oxazinane must be handled with precision to avoid cross-contamination[5].

  • Identify the Solvent Matrix: Determine the primary solvent used in your reaction. Regardless of whether the carrier solvent is non-halogenated (e.g., Hexanes, EtOAc), the presence of the brominated oxazinane dictates the entire mixture is now Halogenated Waste .

  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) or glass carboy explicitly tagged as "Halogenated Organic Waste."

  • Self-Validating Check: Before transferring waste, cross-reference the waste container's log. If the log indicates the presence of incompatible chemicals (e.g., strong oxidizers, azides), do NOT add the oxazinane waste. A dedicated container must be initiated to prevent exothermic reactions.

  • Transfer and Manage Headspace: Working inside a certified fume hood, use a closed-system funnel to transfer the liquid. Leave at least 10–20% headspace to accommodate vapor expansion[5].

  • Seal and Document: Cap tightly immediately after use. Update the hazardous waste tag with the exact constituents (e.g., "Dichloromethane 85%, 2-(3-Bromopropyl)-1,2-oxazinane 15%").

Protocol B: Solid Waste Management

Contaminated consumables (pipette tips, Kimwipes, reaction vials) cannot be thrown in standard trash.

  • Collect all contaminated solids in a designated, puncture-resistant "Contaminated Solid Waste" bin lined with a compatible poly-bag.

  • Ensure the bin is kept closed when not actively receiving waste to minimize fugitive emissions.

  • Transfer full bags to the laboratory's Satellite Accumulation Area (SAA) for EHS pickup[5].

Empty Container Management (The "RCRA Empty" Standard)

An empty reagent bottle that previously held 2-(3-Bromopropyl)-1,2-oxazinane is still considered hazardous waste until it meets the EPA's strict definition of "RCRA empty."

Protocol C: Triple-Rinsing Methodology
  • Initial Drain: Ensure the original vial is completely drained of the neat chemical into the primary halogenated waste container.

  • First Rinse: Add a small volume (approx. 10% of the container's volume) of a compatible solvent (e.g., Acetone or DCM). Cap the vial and agitate vigorously.

  • Dispose Rinsate: Pour this rinsate directly into the "Halogenated Organic Waste" container[5].

  • Repeat: Perform this rinsing process two additional times (Triple Rinse).

  • Self-Validating Check: Observe the final (third) rinsate as it pours. It must be visually indistinguishable from pure, unused solvent. If any discoloration remains, the container is not yet 'RCRA empty' and rinsing must continue.

  • Deface and Discard: Completely cross out or peel off the manufacturer's label. The clean, defaced container may now be disposed of in standard laboratory glass/plastic recycling streams[5].

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination[5].

  • Evacuate and Assess: For large spills (>500 mL), evacuate the immediate area and contact your Environmental Health and Safety (EHS) office[5]. For small, manageable spills within a fume hood, proceed to step 2.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust[5].

  • Collection: Using a non-sparking scoop, carefully collect the saturated absorbent and place it into a solid hazardous waste container.

  • Self-Validating Decontamination: After sweeping up the absorbent, perform a final solvent wipe of the surface using a compatible solvent on a Kimwipe. If the wipe shows any residue or discoloration, repeat the decontamination wash until the wipe remains completely clean.

References
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 1357354-19-8 | 2-(3-Bromopropyl)-1,2-Oxazinane Properties and Handling Source: BIOFOUNT URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Bromopropyl)-1,2-oxazinane

As a Senior Application Scientist, I approach the handling of specialized, reactive reagents not merely as a procedural checklist, but as a rigorous exercise in risk mitigation driven by molecular causality. 2-(3-Bromopr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized, reactive reagents not merely as a procedural checklist, but as a rigorous exercise in risk mitigation driven by molecular causality. 2-(3-Bromopropyl)-1,2-oxazinane is a potent bifunctional intermediate, and handling it safely requires a deep understanding of its chemical nature and the physical barriers required to contain it.

Here is the comprehensive, self-validating safety and operational guide for handling this compound.

Chemical Profile & Toxicological Causality

2-(3-Bromopropyl)-1,2-oxazinane (CAS: 1357354-19-8) is an organic compound featuring an oxazinane ring and a terminal primary alkyl bromide[1].

To design an effective safety protocol, we must first understand the causality of its hazard. The presence of the bromopropyl moiety classifies this compound as an alkylating agent . Alkylating agents are highly reactive electrophiles that undergo nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles[2].

  • Molecular Hazard: In biological systems, this compound can covalently bind to nucleophilic sites on DNA (e.g., the N7 position of guanine), RNA, and proteins, which is the primary mechanism behind its severe cytotoxicity and potential mutagenicity[2].

  • Cellular Defense Depletion: Exposure to exogenous alkylating agents rapidly depletes cellular glutathione (GSH), stripping the body's natural antioxidant defenses and leading to oxidative stress and cellular damage[3].

  • Exposure Routes: The compound carries hazard statements H303, H313, and H333, indicating it may be harmful if swallowed, in contact with skin, or inhaled[1]. The lipophilic nature of the alkyl chain allows it to easily permeate the stratum corneum of the skin, necessitating strict barrier controls.

Personal Protective Equipment (PPE) Matrix

OSHA standard 29 CFR 1910.132 mandates that laboratories assess workplace hazards and select PPE that provides a definitive barrier against absorption, inhalation, or physical contact[4]. Because 2-(3-Bromopropyl)-1,2-oxazinane is a reactive halogenated organic, standard laboratory PPE is insufficient.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-gloved Nitrile (≥8 mil) or Neoprene.Alkyl bromides readily permeate natural rubber latex via lipophilic interaction. Nitrile provides a superior chemical barrier against non-polar halogenated reagents. Double-gloving ensures a fail-safe if the outer layer is compromised during transfer.
Eye/Face Protection Splash-proof chemical safety goggles (ANSI Z87.1).The liquid/waxy nature of the compound poses a severe risk of corneal alkylation upon splashing. Standard safety glasses with side shields are insufficient for reactive liquid transfer[5].
Body Protection Flame-resistant (FR) or standard heavy cotton lab coat, fully buttoned.Prevents dermal absorption (H313)[1]. The heavy fabric acts as a sacrificial layer to absorb micro-droplets before they can reach the skin.
Respiratory / Environmental Chemical Fume Hood (Face velocity 80-120 fpm).Mitigates inhalation risks (H333)[1]. Alkylating agents must never be handled on an open bench due to their volatility and the risk of generating toxic micro-aerosols[6].

Operational Workflow: Step-by-Step Handling Procedure

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are explicitly confirmed.

Step 1: Pre-Operation Environmental Control

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor to confirm a face velocity between 80-120 feet per minute (fpm)[6]. Visually confirm inward airflow using a Kimwipe.

Step 2: Closed-System Weighing and Transfer

  • Action: Tare the receiving reaction flask inside the fume hood. Use a dedicated anti-static spatula or a glass syringe with a stainless steel needle to transfer the 2-(3-Bromopropyl)-1,2-oxazinane.

  • Causality: Minimizing open-air transfer prevents the generation of micro-aerosols that can be inhaled or settle unnoticed on PPE.

Step 3: Reaction Execution

  • Action: Dissolve the reagent in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (Nitrogen or Argon).

  • Causality: Maintaining an inert atmosphere prevents ambient moisture-induced degradation of the alkyl bromide, which can slowly hydrolyze to release highly corrosive hydrobromic acid (HBr) gas.

Step 4: Decontamination & Doffing

  • Action: Rinse all spatulas, syringes, and glassware with a quenching solution (detailed below) before removing them from the hood. Remove the outer pair of gloves inside the hood and dispose of them immediately in the solid hazardous waste bin.

Spill Response & Waste Disposal Plan

According to the guidelines in Prudent Practices in the Laboratory, reactive chemical waste must be actively managed to prevent uncontrolled reactions in the waste stream[7].

  • Quenching Protocol: Unreacted 2-(3-Bromopropyl)-1,2-oxazinane must be quenched to neutralize its alkylating potential before disposal. Add a mild nucleophile, such as a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), to the reaction vessel. Stir at room temperature until the alkyl bromide is fully converted via SN​2 displacement into a non-toxic, water-soluble thiosulfate derivative.

  • Waste Segregation: Post-quench, separate the organic layer and dispose of it in a clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as this drastically increases disposal hazards and environmental pollution risks[1].

  • Spill Response: In the event of a spill outside the hood, immediately evacuate the immediate area. Don a half-mask respirator with organic vapor cartridges[5]. Cover the spill with an inert absorbent (e.g., vermiculite or sand)—never use combustible materials like paper towels for reactive organics. Sweep the absorbed material into a hazardous waste container and wash the surface thoroughly with soapy water.

Operational Workflow Visualization

G Start 1. Hazard Assessment (OSHA 1910.132) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Start->PPE Protocol Verified Hood 3. Fume Hood Setup (Face Velocity >100 fpm) PPE->Hood PPE Secured Weigh 4. Weighing & Transfer (Closed System) Hood->Weigh Containment Active React 5. Reaction Execution (Alkylating Agent) Weigh->React Reagent Transferred Quench 6. Quenching (Thiosulfate Solution) React->Quench Reaction Complete Waste 7. Halogenated Waste Segregation Quench->Waste Neutralized

Figure 1: Safe operational workflow for handling reactive alkylating agents.

References

  • Title: 1357354-19-8|2-(3-Bromopropyl)-1,2-Oxazinane | Source: BIOFOUNT | URL: 1[1]

  • Title: 1910.132 - General requirements. | Occupational Safety and Health Administration | Source: osha.gov | URL: 4[4]

  • Title: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment | Source: eCFR | URL: 5[5]

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | URL: 7[7]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories | Source: osha.gov | URL: 6[6]

  • Title: Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies | Source: PMC (nih.gov) | URL: 2[2]

  • Title: In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents | Source: preprints.org | URL: 3[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromopropyl)-1,2-oxazinane
Reactant of Route 2
Reactant of Route 2
2-(3-Bromopropyl)-1,2-oxazinane
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